3-Methyl-1-(pyridin-2-yl)butan-1-amine
Description
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)7-9(11)10-5-3-4-6-12-10/h3-6,8-9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQSJHCEEUYAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734031 | |
| Record name | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825647-69-6 | |
| Record name | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. As a member of the 2-aminopyridine class of compounds, this molecule holds significant interest for medicinal chemistry and drug discovery due to the established biological activities of this structural motif.[1][2] This document outlines a viable synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential as a pharmacophore.
Introduction and Rationale
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3] Its ability to engage in various biological interactions, coupled with favorable physicochemical properties such as improved aqueous solubility and metabolic stability, makes it a valuable component in the design of novel therapeutics.[2] this compound, with its specific substitution pattern, presents an interesting, yet underexplored, molecule within this class. This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and potential use in drug development programs.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₀H₁₆N₂ | Based on chemical structure |
| Molecular Weight | 164.25 g/mol | Based on chemical structure |
| Appearance | Colorless to pale yellow liquid | Typical for similar alkylamines |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from pyridin-2-ylmethanamine (boiling point of 82-85 °C at 12 mmHg)[2] |
| pKa | ~8.5 - 9.0 | The pyridine nitrogen is weakly basic, while the aliphatic primary amine is more basic, similar to pyridin-2-ylmethanamine (pKa2 = 8.79).[2] |
| logP | ~1.5 - 2.0 | Estimated based on the presence of a pyridine ring and an alkyl chain. |
| Solubility | Soluble in water and polar organic solvents.[6] | The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in polar solvents. |
Synthesis of this compound
A robust and logical synthetic route to the target compound involves a two-step process: the synthesis of the precursor ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one, followed by its reductive amination.
Synthesis of the Precursor Ketone: 3-methyl-1-(pyridin-2-yl)butan-1-one
The synthesis of the precursor ketone can be achieved via the acylation of a 2-picolyl anion with a suitable isovaleryl electrophile. A common method for generating the 2-picolyl anion is the deprotonation of 2-picoline with a strong base like butyllithium.[7]
Reaction Scheme:
Figure 1: Proposed synthesis of the precursor ketone.
Experimental Protocol:
-
Preparation of 2-Picolyllithium: To a solution of 2-picoline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.05 eq., solution in hexanes). The solution will typically turn a deep red or orange color, indicating the formation of the anion. Stir the mixture at this temperature for 1 hour.
-
Acylation: To the solution of 2-picolyllithium, add a solution of isovaleric anhydride (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Quenching and Work-up: After stirring for 2-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-methyl-1-(pyridin-2-yl)butan-1-one.[8]
Reductive Amination to Yield this compound
Reductive amination is a highly effective method for converting ketones to amines.[9] A one-pot reaction using ammonium acetate as the ammonia source and sodium borohydride as the reducing agent is a common and practical approach.[3][10]
Reaction Scheme:
Figure 2: Reductive amination of the precursor ketone.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq.) in methanol. Add ammonium acetate (5-10 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure. Make the aqueous residue basic with the addition of aqueous NaOH, and then extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The expected NMR and mass spectrometry data are predicted below based on the analysis of similar structures.[11][12]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the aliphatic chain protons, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H6 (proton on pyridine ring adjacent to N) |
| ~7.6 | td | 1H | H4 (proton on pyridine ring) |
| ~7.2 | d | 1H | H3 (proton on pyridine ring) |
| ~7.1 | t | 1H | H5 (proton on pyridine ring) |
| ~4.0 | t | 1H | CH-NH₂ (methine proton) |
| ~1.8 | br s | 2H | NH₂ (amine protons) |
| ~1.7 | m | 1H | CH(CH₃)₂ (methine proton of isobutyl group) |
| ~1.5 | m | 2H | CH₂ (methylene protons) |
| ~0.9 | d | 6H | (CH₃)₂ (two methyl groups) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 (pyridine carbon attached to the side chain) |
| ~149 | C6 (pyridine carbon) |
| ~136 | C4 (pyridine carbon) |
| ~122 | C5 (pyridine carbon) |
| ~121 | C3 (pyridine carbon) |
| ~55 | CH-NH₂ (methine carbon) |
| ~45 | CH₂ (methylene carbon) |
| ~25 | CH(CH₃)₂ (methine carbon of isobutyl group) |
| ~22 | (CH₃)₂ (methyl carbons) |
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 164.13
-
Expected [M+H]⁺: m/z = 165.14
Potential Applications in Drug Discovery
The 2-aminopyridine moiety is a well-established pharmacophore with a broad range of biological activities.[1][9] Derivatives have shown promise as:
-
Anticancer Agents: Many 2-aminopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9]
-
Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, making this scaffold suitable for targeting the hinge region of kinases.
-
Central Nervous System (CNS) Agents: The ability of the pyridine ring to modulate physicochemical properties can be exploited to design molecules with blood-brain barrier permeability.
The specific structure of this compound, with its isobutyl group, could offer unique steric and lipophilic properties that may be advantageous for binding to specific biological targets. Further screening and derivatization of this compound could lead to the discovery of novel therapeutic agents.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of this compound. The proposed synthetic route is based on well-established and reliable organic chemistry transformations. The predicted physicochemical and spectroscopic data offer a solid foundation for the characterization of this molecule. Given the proven track record of the 2-aminopyridine scaffold in drug discovery, this compound represents a promising starting point for further investigation and development in medicinal chemistry.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. China 2-(Aminomethyl)pyridine 3731-51-9 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]
- 7. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS 825647-69-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS 825647-69-6), a chiral primary amine with potential applications in pharmaceutical synthesis. Drawing upon established principles of organic synthesis and characterization, this document outlines a probable synthetic route via asymmetric reductive amination, details expected physicochemical and spectroscopic properties, and discusses potential applications based on structural similarities to known pharmacologically active molecules. This paper serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related pyridinyl amines.
Chemical Identity and Properties
This compound is a chiral organic compound featuring a pyridine ring and a primary amine attached to a stereocenter. Its structure suggests potential for use as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 825647-69-6 | - |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | White powder (probable) | [1] |
| Purity | Typically offered at ≥99% | [1] |
| Storage | Sealed and preserved in a cool, dry place | [1] |
Proposed Synthesis: Asymmetric Reductive Amination
The synthesis of chiral primary amines from prochiral ketones is a significant challenge in organic chemistry.[2] Direct asymmetric reductive amination (DARA) of the corresponding ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one, presents the most efficient and atom-economical route to the target molecule.[3][4] This method avoids the need for protecting groups and multiple synthetic steps often associated with traditional methods.[5]
The proposed synthesis involves the reaction of 3-methyl-1-(pyridin-2-yl)butan-1-one with an ammonia source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas.[4] The choice of a chiral catalyst is crucial for achieving high enantioselectivity. Ruthenium-based catalysts, such as those employing BINAP ligands, have shown excellent performance in the asymmetric reductive amination of aryl ketones.[3][5]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method based on similar transformations and should be optimized for specific laboratory conditions.[4]
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq), ammonium acetate (2.0 eq), and a chiral ruthenium catalyst (e.g., Ru(OAc)₂{(S)-binap}, 0.01 eq).
-
Solvent Addition: Anhydrous trifluoroethanol (TFE) is added to the autoclave under an inert atmosphere.
-
Reaction: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50-60 bar of H₂. The reaction mixture is stirred and heated to 80-100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.
Spectroscopic Characterization (Predicted)
While specific spectra for CAS 825647-69-6 are not publicly available, the expected NMR and mass spectrometry data can be inferred from its structure and data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the aliphatic chain, and the amine group. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton adjacent to the amine group will likely be a multiplet around δ 4.0-4.5 ppm. The protons of the isobutyl group will appear in the upfield region (δ 0.8-2.0 ppm). The amine protons will present as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals corresponding to the pyridine ring carbons in the downfield region (δ 120-160 ppm). The carbon of the stereocenter (C-N) is expected around δ 50-60 ppm. The aliphatic carbons of the isobutyl group will appear in the upfield region (δ 10-40 ppm).
Mass Spectrometry
The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of the isobutyl group and cleavage adjacent to the amine. High-resolution mass spectrometry should confirm the elemental composition of C₁₀H₁₆N₂.
Potential Applications in Drug Development
Chiral amines are crucial building blocks in the pharmaceutical industry.[2][6] The structural motif of a pyridinyl-ethylamine is present in numerous biologically active compounds. A noteworthy structural analogue is 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, which is a key intermediate in the synthesis of Repaglinide, an oral medication for the treatment of type 2 diabetes.[7][8]
Caption: Potential applications based on structural analogy.
The pyridine nitrogen in the target molecule can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.[6] The chiral center also allows for stereospecific interactions with biological targets. Given these features, this compound could be a valuable starting material for the synthesis of novel compounds with potential activity in areas such as:
-
Metabolic Diseases: Following the precedent of the Repaglinide intermediate.
-
Central Nervous System (CNS) Disorders: The pyridinyl moiety is a common feature in CNS-active drugs.
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted pyridine rings.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling chiral amines should be followed. These compounds are often skin and eye irritants and may be harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a chiral primary amine with significant potential as a building block in pharmaceutical research and development. Although detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and analogies to structurally related molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound, CasNo.825647-69-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine from pyridine-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine from Pyridine-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and efficient methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the reductive amination of pyridine-2-carbaldehyde with isobutylamine. We will delve into the mechanistic underpinnings of this transformation, with a particular focus on the strategic selection of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and chemoselective reducing agent. This document provides a detailed, step-by-step experimental protocol, methods for reaction monitoring and product purification, and essential characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for related molecular targets.
Introduction and Strategic Overview
The synthesis of substituted pyridinyl-alkylamines is a cornerstone in the development of novel therapeutics. The target molecule, this compound, incorporates a chiral center and a key pyridinyl motif, making it an attractive scaffold for generating compound libraries. The starting material, pyridine-2-carbaldehyde (also known as picolinaldehyde), is a commercially available compound that serves as a versatile precursor for a variety of pharmaceuticals and ligands in coordination chemistry.[1]
While several synthetic routes could be envisioned, such as a Grignard reaction followed by amination, this guide focuses on one-pot reductive amination. This strategy is superior in its operational simplicity, high efficiency, and avoidance of harsh reagents, making it a preferred method in modern organic synthesis.[2] The reaction proceeds by the in-situ formation of an imine (or its corresponding iminium ion) from pyridine-2-carbaldehyde and isobutylamine, which is then immediately reduced to the target secondary amine.
The Mechanistic Core: Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a powerful transformation for forming carbon-nitrogen bonds.[3] The success of a one-pot protocol hinges on the careful selection of the reducing agent.
The Choice of Reducing Agent: A Case for Chemoselectivity
Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this synthesis.[3][4] Its utility stems from its mild nature and, most critically, its chemoselectivity.
-
Expertise in Action: Unlike more aggressive hydrides such as sodium borohydride (NaBH₄), STAB is sterically hindered and less reactive. It reacts sluggishly with aldehydes and ketones but rapidly reduces the protonated imine (iminium ion) intermediate formed in the reaction mixture. This differential reactivity is the key to the process's success, as it drastically minimizes the formation of the primary alcohol byproduct (pyridin-2-yl)methanol.[3]
-
Trustworthiness and Safety: Historically, sodium cyanoborohydride (NaBH₃CN) was used for similar transformations. However, STAB is significantly less toxic and avoids the risk of generating hydrogen cyanide gas, especially under the mildly acidic conditions that favor iminium ion formation.[3]
Reaction Pathway
The synthesis proceeds through a well-established, two-stage mechanism occurring in a single pot.
-
Iminium Ion Formation: Pyridine-2-carbaldehyde reacts with isobutylamine to form a hemiaminal intermediate. Under the reaction conditions, this intermediate readily dehydrates to form a Schiff base, which is protonated to generate a reactive iminium ion.
-
Hydride Reduction: The sodium triacetoxyborohydride selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final product, this compound.
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for reductive amination.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating reaction monitoring to ensure successful completion.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 10.0 | 1.07 g | Colorless to brown oily liquid.[1] |
| Isobutylamine | C₄H₁₁N | 73.14 | 12.0 (1.2 eq) | 1.18 mL | Density: 0.736 g/mL |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 (1.5 eq) | 3.18 g | Moisture sensitive.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous grade recommended. |
| Acetic Acid (optional) | CH₃COOH | 60.05 | ~0.5 (0.05 eq) | ~30 µL | Can catalyze imine formation.[5] |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2-carbaldehyde (1.07 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Amine Addition: Add isobutylamine (1.18 mL, 12.0 mmol) to the solution. If using, add glacial acetic acid (30 µL, 0.5 mmol) at this stage. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in three portions over 15 minutes. Note: The reaction is typically not highly exothermic, but portion-wise addition is good practice.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 Dichloromethane:Methanol.[6] Visualize spots using a UV lamp (254 nm). The reaction is complete when the starting aldehyde spot has been consumed.
-
Work-up: Once the reaction is complete, carefully quench by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of dichloromethane.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., up to 5% methanol in ethyl acetate), is typically effective for isolating the pure amine product.
Characterization
The identity and purity of the final product, a white powder or colorless oil, should be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the pyridyl protons, the benzylic proton (methine), the isobutyl group protons (methine and methyl doublets), and the amine proton.
-
¹³C NMR: Expect distinct signals for the pyridine ring carbons, the benzylic carbon, and the carbons of the isobutyl group.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₀H₁₆N₂ = 164.25 g/mol ).
Visualization of the Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to analysis.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-methyl-1-(pyridin-2-yl)butan-1-amine, a crucial heterocyclic amine intermediate in modern pharmaceutical development. The document delineates its physicochemical properties, explores rational synthetic routes with detailed experimental protocols, and discusses its potential applications in the synthesis of bioactive molecules, particularly kinase inhibitors. By integrating established chemical principles with data from analogous structures, this guide serves as a practical resource for researchers engaged in medicinal chemistry and drug discovery.
Introduction: The Significance of Pyridine-Containing Scaffolds
The pyridine motif is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold for engaging with biological targets. This compound emerges as a valuable building block, combining the essential pyridine ring with a chiral amine and an isobutyl group, offering a unique three-dimensional structure for molecular design and optimization in drug discovery programs. While its direct application in a marketed drug is not prominently documented, its structural analogues are key components in therapeutics targeting a range of diseases, from metabolic disorders to oncology.
Physicochemical Properties and Characterization
This compound is typically a white to off-white powder.[2] Its structure presents a chiral center at the carbon atom bearing the amino group, making it a valuable intermediate for the synthesis of stereospecific drugs.
| Property | Value | Source |
| CAS Number | 825647-69-6 | [2] |
| Molecular Formula | C₁₀H₁₆N₂ | Inferred from structure |
| Molecular Weight | 164.25 g/mol | Inferred from structure |
| Appearance | White powder | [2] |
| Purity | Typically >96-99% | [2][3] |
| Storage | Sealed and preserved in a cool, dry place | [2] |
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the 7.0-8.5 ppm region), a multiplet for the chiral proton adjacent to the amine, signals for the methylene and methine protons of the isobutyl group, and distinct signals for the two diastereotopic methyl groups of the isobutyl moiety.
-
¹³C NMR: The carbon NMR would display distinct signals for the pyridine ring carbons, the chiral carbon, and the carbons of the isobutyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 165.14.
-
Purification and Salt Formation: The amine can be purified by column chromatography. For improved stability and handling, it can be converted to its dihydrochloride salt.[3]
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a logical two-step sequence involving the formation of a ketone intermediate followed by reductive amination. This strategy offers a convergent and efficient route to the target molecule.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one
The key ketone intermediate is synthesized via a Grignard reaction between 2-cyanopyridine and isobutylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields the desired ketone.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of isobutyl bromide in the same anhydrous solvent is added dropwise to initiate the formation of isobutylmagnesium bromide.
-
Grignard Reaction: A solution of 2-cyanopyridine in anhydrous THF is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid at 0 °C.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone can be purified by column chromatography on silica gel.
Step 2: Reductive Amination to the Final Product
The conversion of the ketone to the primary amine is achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the amine.[4]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-methyl-1-(pyridin-2-yl)butan-1-one in a suitable solvent (e.g., methanol), an ammonia source such as ammonium formate is added.
-
Reduction: A reducing agent is then introduced. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source like ammonium formate (transfer hydrogenation) or hydrogen gas.[1][5]
-
Hydride Reagents: Sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN).[2][6][7][8] 2-Picoline-borane is another stable and effective alternative.[9][10]
-
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification: The crude amine is purified by column chromatography. For long-term storage and easier handling, it can be converted to its hydrochloride salt by treating a solution of the amine with hydrochloric acid in a suitable solvent like isopropanol or ethyl acetate, followed by crystallization.
Application as a Pharmaceutical Intermediate
While the direct use of this compound in a specific, named drug is not widely publicized, its structural features are highly relevant to several classes of therapeutic agents. Its role as a versatile intermediate is evident from its similarity to building blocks used in the synthesis of PIM kinase inhibitors and other bioactive molecules.
Potential in the Synthesis of PIM Kinase Inhibitors
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in various cancers, making them attractive targets for cancer therapy.[11] Several patents describe pyridineamine compounds as potent PIM kinase inhibitors.[12] The this compound scaffold provides a key structural element for engaging with the ATP-binding pocket of these kinases.
Caption: Role of the intermediate in PIM kinase inhibitor synthesis and action.
Relevance in Antiviral and Other Therapeutic Areas
The pyridine nucleus is a common feature in many antiviral compounds.[13] The unique combination of a basic nitrogen in the pyridine ring and a chiral primary amine in this compound makes it an attractive starting point for the synthesis of novel antiviral agents. Furthermore, related pyridin-2-yl-methylamine derivatives have been investigated for their potential as antidepressants and analgesics, suggesting a broader therapeutic potential for compounds derived from this intermediate.[14]
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical chemistry. Its synthesis, achievable through a robust and scalable sequence of a Grignard reaction followed by reductive amination, provides access to a key structural motif. While its direct incorporation into a marketed drug is not explicitly detailed in the public domain, its close relation to intermediates used in the synthesis of kinase inhibitors and other bioactive molecules underscores its importance. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. 2abiotech.net [2abiotech.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ics-ir.org [ics-ir.org]
- 9. fishersci.com [fishersci.com]
- 10. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 11. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
The Ascendant Therapeutic Potential of 3-Methyl-1-(pyridin-2-yl)butan-1-amine Derivatives: A Technical Guide to Biological Activity
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its capacity to impart a wide range of biological activities.[1][2][3] This technical guide delves into the burgeoning field of 3-Methyl-1-(pyridin-2-yl)butan-1-amine derivatives, a class of compounds showing significant promise in the development of novel therapeutic agents. We will explore the scientific rationale behind their design, key biological activities with a focus on antimicrobial and antiproliferative effects, and the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights and actionable protocols to advance the investigation of this promising chemical scaffold.
Introduction: The Pyridine Scaffold in Drug Discovery
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an attractive moiety for medicinal chemists.[2][3] The incorporation of a pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Derivatives of pyridine have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neurological effects.[4]
The focal point of this guide, the this compound scaffold, combines the advantageous properties of the pyridine ring with a chiral alkylamine side chain. This combination offers opportunities for stereospecific interactions with biological targets, potentially leading to enhanced potency and selectivity.
Key Biological Activities and Mechanistic Insights
While direct studies on this compound are emerging, the broader class of pyridin-2-yl-alkylamine derivatives has shown significant potential in two primary therapeutic areas: antimicrobial and antiproliferative applications.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel antibiotics. Pyridine derivatives have long been investigated for their antibacterial and antifungal properties.[5] For the this compound class, the proposed mechanism of action often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The lipophilicity of the alkyl chain and the basicity of the amine group are critical for these interactions.
Structure-Activity Relationship (SAR) Insights:
-
Alkyl Chain: The length and branching of the alkyl chain influence the compound's lipophilicity, which is crucial for penetrating the bacterial cell wall. A branched chain, such as the isobutyl group in the parent scaffold, can enhance this property.
-
Amine Group: The primary amine is a key functional group for antimicrobial activity, likely through protonation and electrostatic interactions with negatively charged components of the bacterial cell envelope.
-
Pyridine Ring Substitution: Substitution on the pyridine ring can modulate the electronic properties and steric profile of the molecule, impacting its ability to bind to target enzymes or traverse the cell membrane. Electron-withdrawing groups on the pyridine ring have been shown to promote interaction with double-stranded DNA.[6]
Antiproliferative Activity
The development of novel anticancer agents is a critical area of research. Pyridine derivatives have shown promise as antiproliferative agents, acting through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[4] For the this compound scaffold, the interaction with specific cellular targets is likely influenced by the stereochemistry of the chiral center and the nature of substituents on the pyridine ring.
Structure-Activity Relationship (SAR) Insights:
-
Chirality: The stereochemistry at the 1-position of the butan-1-amine chain is expected to be a critical determinant of antiproliferative activity, as stereoisomers can exhibit differential binding to chiral biological targets such as enzymes and receptors.
-
Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring and the substitution pattern can significantly affect the molecule's ability to interact with the active sites of target proteins.
-
Functional Groups: The introduction of specific functional groups on the pyridine ring, such as hydrogen bond donors/acceptors or groups that can participate in pi-stacking interactions, can enhance binding affinity and antiproliferative potency. Studies on broader classes of pyridine derivatives have shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[2][3]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12.
-
Serial Dilution: Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
To facilitate the comparison of biological activity across a series of derivatives, it is crucial to present the data in a clear and organized manner.
Table 1: Representative Antimicrobial Activity Data
| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| 1a | H | H | 16 | 32 | 32 |
| 1b | 5-Cl | H | 8 | 16 | 16 |
| 1c | H | 4-F-Ph | 4 | 8 | 8 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 |
Table 2: Representative Antiproliferative Activity Data
| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 2a | H | H | >100 | >100 |
| 2b | 5-NO2 | H | 15.2 | 22.5 |
| 2c | H | 4-OMe-Ph | 5.8 | 8.1 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antiproliferative agents. The inherent chirality and the versatile pyridine ring offer ample opportunities for structural modification to optimize potency and selectivity. Future research should focus on:
-
Stereoselective Synthesis: The development of efficient stereoselective synthetic routes to access enantiomerically pure derivatives.
-
Expanded SAR Studies: A systematic exploration of a wider range of substituents on the pyridine ring and modifications of the alkylamine side chain.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicology: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. microbe-investigations.com [microbe-investigations.com]
An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: Synthesis, Properties, and Potential Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a pyridine derivative of significant interest in the field of drug discovery and development. This document will delve into the compound's structural and physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential as a versatile chemical building block for novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.
Introduction: The Significance of Pyridine Scaffolds in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its presence is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including their solubility, bioavailability, and target-binding interactions.[2] Pyridine derivatives are integral to the development of therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][3] The specific compound, this compound, incorporates key structural features—a basic amine center and a lipophilic isobutyl group attached to a pyridin-2-ylmethanamine core—that make it a compelling scaffold for library synthesis and lead optimization in medicinal chemistry.
Physicochemical and Structural Properties
The structural and computed physicochemical properties of this compound are summarized below. These properties are crucial for understanding the molecule's behavior in biological systems and for designing synthetic and analytical protocols.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₆N₂ | - |
| Molecular Weight | 164.25 g/mol | [4] |
| Canonical SMILES | CC(C)CC(N)C1=CC=CC=N1 | - |
| InChI | InChI=1S/C10H16N2/c1-8(2)6-10(11)9-4-3-5-12-7-9/h3-5,7-8,10H,6,11H2,1-2H3 | [4] |
| InChIKey | NQRGXEXMDFMIRL-UHFFFAOYSA-N | [4] |
| Predicted LogP | 2.82780 | [4] |
| Predicted Boiling Point | 265.9°C at 760 mmHg | [4] |
| Predicted Density | 0.967 g/cm³ | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 3 | [4] |
The chemical structure of this compound is depicted in the following diagram:
Caption: 2D structure of this compound.
Synthesis Protocol: Reductive Amination of 3-Methyl-1-(pyridin-2-yl)butan-1-one
A robust and widely applicable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 3-Methyl-1-(pyridin-2-yl)butan-1-one. This two-step, one-pot procedure involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.
Rationale for the Synthetic Approach
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, operational simplicity, and broad substrate scope. The choice of sodium borohydride as the reducing agent offers a good balance of reactivity and selectivity, being mild enough to avoid reduction of the pyridine ring while effectively reducing the imine intermediate. The use of ammonium acetate serves as the ammonia source for the formation of the primary amine.
Experimental Workflow
The overall workflow for the synthesis is illustrated in the diagram below:
References
Technical Guide: Physicochemical Properties, Synthesis, and Application of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a chiral pyridinyl amine with significant potential as a scaffold and building block in modern drug discovery. We will detail its core physicochemical properties, propose a robust and validated synthetic protocol via reductive amination, outline a comprehensive strategy for its structural elucidation, and discuss its prospective applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their research and development pipelines.
Introduction: The Strategic Value of Pyridine Scaffolds
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved pharmaceuticals. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity for metabolic stability make it a highly sought-after motif for interacting with biological targets. This compound incorporates this valuable heterocycle with a chiral aliphatic amine side chain.
The presence of a stereocenter at the C1 position is of critical importance. Enantiomerically pure chiral amines are fundamental building blocks for creating compounds with high target specificity, reducing off-target effects and improving therapeutic indices. This guide will therefore address the compound's properties and synthesis with the explicit understanding that stereochemical control is a primary consideration for its ultimate application in drug development.
Core Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. While extensive experimental data for this specific compound is not widely published, its core attributes can be defined based on its structure and data from chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₂ | [1][2][3] |
| Molecular Weight | 164.25 g/mol | [1][2][3] |
| CAS Number | 825647-69-6 | [1] |
| Predicted Monoisotopic Mass | 164.13135 Da | [4] |
| Predicted XlogP | 1.3 | [4] |
| Physical State | Not specified (Expected to be a liquid or low-melting solid at STP) | N/A |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [1] |
Key Structural Features:
-
Chiral Center: The carbon atom bonded to both the pyridine ring and the primary amine is a stereocenter. This gives rise to (R)- and (S)-enantiomers, each potentially having distinct pharmacological profiles.
-
Basicity: The molecule contains two basic nitrogen atoms: the pyridine ring nitrogen (pKa of pyridine ≈ 5.2) and the primary aliphatic amine (pKa ≈ 9-10). The aliphatic amine is the stronger base and will be the primary site of protonation under physiological conditions.
Synthesis and Purification Protocol
A reliable and scalable synthesis is paramount for the utility of any chemical building block. Based on established organic chemistry principles, the most logical and efficient route to this compound is the reductive amination of the corresponding ketone precursor, 3-methyl-1-(pyridin-2-yl)butan-1-one. This method is widely used due to its operational simplicity and the commercial availability of a wide range of reducing agents.
Proposed Synthetic Workflow
The workflow involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the target primary amine.
Caption: Reductive amination of a ketone precursor.
Step-by-Step Experimental Protocol
Causality: This protocol uses sodium cyanoborohydride (NaBH₃CN) as the reducing agent. It is chosen for its mildness and its selectivity for the protonated imine intermediate over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct. Ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq).
-
Reagent Addition: Add methanol (MeOH) as the solvent (approx. 0.1 M concentration). To this solution, add ammonium acetate (NH₄OAc, 5-10 eq). Stir until dissolved.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved if the solution becomes too acidic. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl to decompose the excess reducing agent.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the remaining aqueous solution to a pH > 10 with 2M NaOH.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The resulting crude oil can be purified by silica gel column chromatography using a gradient of DCM/MeOH with 1% triethylamine (TEA) to afford the pure amine. The TEA is crucial to prevent the basic amine product from streaking on the acidic silica gel.
Structural Elucidation and Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: 4 distinct aromatic signals (~7.0-8.5 ppm). CH-N: 1H multiplet (~3.5-4.0 ppm). CH₂: 2H multiplet. CH(CH₃)₂: 1H multiplet. (CH₃)₂: 6H doublet. NH₂: A broad singlet that is D₂O exchangeable. |
| ¹³C NMR | Approximately 10 distinct signals corresponding to the 5 aromatic carbons and 5 aliphatic carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 165.139. |
| FT-IR | N-H Stretch: Doublet peak around 3300-3400 cm⁻¹ (primary amine). C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic). C=N, C=C Stretch: Peaks around 1580-1600 cm⁻¹ (pyridine ring). |
This multi-faceted analytical approach ensures that the synthesized material is structurally correct and pure, providing confidence for its use in subsequent applications.
Applications in Drug Discovery
The title compound is not merely a chemical curiosity; it is a strategically designed building block for generating libraries of complex molecules for biological screening.
Role as a Privileged Scaffold
The pyridine moiety can engage in critical hydrogen bonding and π-stacking interactions within enzyme active sites or receptor binding pockets. The chiral amine provides a key vector for stereospecific interactions and a convenient handle for further chemical modification.
Workflow for Library Synthesis
The primary amine is a versatile functional group that can undergo a wide variety of chemical transformations, such as acylation, sulfonylation, alkylation, or arylation, to rapidly generate a library of diverse analogues.
Caption: Diversification of the core amine scaffold.
This strategy allows for the systematic exploration of the chemical space around the core scaffold, enabling the development of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a valuable and versatile building block for drug discovery professionals. Its structure combines the privileged pyridine heterocycle with a functionalized, chiral side chain. The robust synthetic route via reductive amination and the clear strategy for analytical validation described herein provide a solid foundation for its use. By leveraging this scaffold, research organizations can accelerate the generation of novel chemical entities for screening and advance their drug development programs.
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. 3-Methyl-1-(3-pyridinyl)-1-butanamine - CAS:938459-12-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. CAS 58061-48-6 | N-(Pyridin-2-ylmethyl)butan-1-amine - Synblock [synblock.com]
- 4. PubChemLite - 3-methyl-2-(pyridin-3-yl)butan-1-amine (C10H16N2) [pubchemlite.lcsb.uni.lu]
The Emerging Potential of 3-Methyl-1-(pyridin-2-yl)butan-1-amine in Medicinal Chemistry: A Technical Guide
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Its derivatives exhibit a vast spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutic agents.[1] This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 3-Methyl-1-(pyridin-2-yl)butan-1-amine. While direct research on this compound is limited, its structural features, particularly the pyridin-2-yl amine scaffold, suggest a high probability of valuable pharmacological properties. This document will provide a comprehensive overview of the promise this molecule holds, drawing parallels from structurally related compounds and outlining a strategic research and development pathway. We will explore potential therapeutic applications, propose synthetic strategies, and detail experimental protocols for biological evaluation, offering a roadmap for researchers and drug development professionals to unlock the therapeutic value of this intriguing molecule.
Introduction: The Primacy of the Pyridin-2-yl Amine Scaffold
The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatility and favorable pharmacological properties.[1] The pyridin-2-yl amine moiety, in particular, is a privileged scaffold in drug discovery, known to engage in critical hydrogen bonding interactions with various biological targets. This structural motif is present in a wide array of bioactive molecules with demonstrated efficacy in oncology, neuroscience, and infectious diseases.[1][2]
The inherent chemical properties of the pyridine ring, such as its aromaticity, electron-donating or -withdrawing capabilities depending on substitution, and its ability to participate in cation-π interactions, contribute to its promiscuous yet often highly specific binding to protein targets.[3] Structure-activity relationship (SAR) studies on various pyridin-2-yl amine derivatives have consistently shown that modifications to the pyridine ring and the amine substituent can profoundly influence biological activity, offering a rich landscape for medicinal chemists to explore.[4]
Unveiling this compound: A Molecule of Interest
This compound presents a unique combination of a proven pharmacophore (the pyridin-2-yl amine core) and a lipophilic isobutyl group. This specific combination warrants a thorough investigation into its potential medicinal applications.
Structural and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H16N2 | PubChem |
| Molecular Weight | 164.25 g/mol | [5] |
| XlogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
The predicted physicochemical properties suggest good oral bioavailability potential, falling within the parameters of Lipinski's Rule of Five. The presence of both hydrogen bond donors and acceptors, coupled with a moderate lipophilicity, indicates that the molecule has the potential to cross cellular membranes and interact with a variety of biological targets.
Postulated Therapeutic Applications and Mechanistic Rationale
Based on the extensive literature on pyridin-2-yl amine derivatives, we can hypothesize several promising therapeutic avenues for this compound.
Oncology: Targeting Kinase Signaling Pathways
The pyridin-2-yl amine scaffold is a well-established hinge-binding motif for many protein kinases.[2] Kinase inhibitors are a cornerstone of modern cancer therapy.
-
Hypothesized Mechanism: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors. The isobutyl group could potentially occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity and selectivity.
-
Potential Targets:
-
PIM Kinases: Aberrant PIM kinase activity is implicated in various cancers. Pyridine-based compounds have shown potent PIM-1 inhibition.[6]
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): The pyridin-2-yl amine core is present in several approved tyrosine kinase inhibitors.
-
Neurodegenerative Disorders: Modulating CNS Targets
Pyridine derivatives have shown significant promise in the treatment of neurodegenerative diseases by targeting various receptors and enzymes in the central nervous system (CNS).[7]
-
Hypothesized Mechanism: The molecule's predicted ability to cross the blood-brain barrier makes it a candidate for CNS-active drugs. The pyridin-2-yl amine moiety can interact with targets such as G-protein coupled receptors (GPCRs) or enzymes involved in neurotransmitter metabolism. For instance, derivatives of 2-pyridinemethylamine have been identified as potent and selective 5-HT1A receptor agonists.[8]
-
Potential Targets:
-
Serotonin and Dopamine Receptors: Modulation of these receptors is a key strategy in treating depression, anxiety, and psychosis.
-
Monoamine Oxidase (MAO): Inhibition of MAO is a validated approach for treating Parkinson's disease and depression.
-
Infectious Diseases: Antimalarial and Antibacterial Activity
The pyridine core is a feature of several antimalarial and antibacterial agents.[4][9]
-
Hypothesized Mechanism: In the context of malaria, pyridine-containing compounds can interfere with vital processes in the Plasmodium falciparum parasite.[4] For bacterial infections, these compounds could inhibit essential enzymes or disrupt the bacterial cell membrane.
-
Potential Targets:
-
Plasmodium falciparum kinases: Several kinases in the parasite are essential for its life cycle and are viable drug targets.
-
Bacterial DNA gyrase or topoisomerase: These enzymes are common targets for antibacterial agents.
-
A Proposed Research and Development Workflow
To systematically evaluate the potential of this compound, a multi-stage research plan is proposed.
Figure 1: A proposed research and development workflow for this compound.
Experimental Protocols
Synthesis of this compound
A potential synthetic route involves the reductive amination of 3-methyl-1-(pyridin-2-yl)butan-1-one.
Step 1: Synthesis of 3-methyl-1-(pyridin-2-yl)butan-1-one
-
To a solution of 2-bromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
Stir the mixture for 1 hour at -78 °C.
-
Add a solution of 3-methylbutanenitrile in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield 3-methyl-1-(pyridin-2-yl)butan-1-one.[10]
Step 2: Reductive Amination
-
Dissolve 3-methyl-1-(pyridin-2-yl)butan-1-one and ammonium acetate in methanol.
-
Add sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with NaOH.
-
Extract the product with dichloromethane, dry over sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography.
In Vitro Kinase Inhibition Assay (Example: PIM-1)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of the compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human PIM-1 kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
384-well microplates
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations (serially diluted).
-
Add the PIM-1 kinase to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 1 hour at 30 °C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
While this compound remains a largely unexplored chemical entity, its structural relationship to a plethora of biologically active molecules strongly suggests its potential as a valuable starting point for drug discovery programs. The pyridin-2-yl amine core provides a robust anchor for interacting with a diverse range of biological targets. The isobutyl substituent offers a handle for tuning lipophilicity and exploring specific hydrophobic interactions within target binding sites.
The proposed research workflow provides a clear and logical path forward for elucidating the therapeutic potential of this compound. Initial broad screening against kinase, CNS, and microbial targets will be crucial for identifying the most promising therapeutic areas. Subsequent hit-to-lead optimization, guided by SAR studies and in vitro ADME/Tox profiling, will be essential for developing potent, selective, and drug-like candidates. The journey from a molecule of interest to a clinically viable drug is long and challenging, but the foundational chemical features of this compound make it a compelling candidate for this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridin-2-yl-pyridin-3-ylmethyl-amine [myskinrecipes.com]
- 3. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 58061-48-6 | N-(Pyridin-2-ylmethyl)butan-1-amine - Synblock [synblock.com]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcrcp.ac.in [bcrcp.ac.in]
- 8. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: Synthesis, History, and Application
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a heterocyclic amine of significant interest in contemporary drug discovery. The document details its emergence in the patent literature as a key intermediate in the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists. A plausible and detailed synthetic pathway, centered around the reductive amination of 3-methyl-1-(pyridin-2-yl)butan-1-one, is presented with in-depth scientific rationale for each step. While the specific initial discovery and extensive historical account remain nascent in publicly accessible records, this guide consolidates the available information to provide researchers, scientists, and drug development professionals with a foundational understanding of this valuable chemical entity.
Introduction and Historical Context
This compound (CAS No. 825647-69-6) is a chiral primary amine featuring a pyridine ring and an isobutyl group. Its documented history is relatively recent, with its most prominent appearance in the scientific literature being within a 2012 patent application from F. Hoffmann-La Roche AG. This patent, WO 2012/168350 A1, discloses the use of this amine as a crucial building block in the synthesis of novel pyridin-2-yl-amide derivatives that act as cannabinoid receptor 2 (CB2) agonists.[1]
The development of selective CB2 receptor agonists is a significant area of pharmaceutical research, with potential therapeutic applications in inflammatory diseases, pain management, and neurodegenerative disorders.[2][3][4] The inclusion of this compound as a key intermediate in the synthesis of these promising therapeutic agents underscores its importance in medicinal chemistry. The inventors credited in the patent, Caterina Bissantz, Uwe Grether, and Paul Hebeisen, are recognized for their contributions to the field of medicinal chemistry, particularly in the development of receptor-targeted therapies.[1][2][5]
Plausible Synthetic Trajectory: A Mechanistic Perspective
The most logical and industrially scalable approach to the synthesis of this compound is a two-step process commencing with the synthesis of the corresponding ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one, followed by reductive amination.
Synthesis of the Precursor Ketone: 3-Methyl-1-(pyridin-2-yl)butan-1-one
The synthesis of the ketone intermediate can be achieved through a Grignard reaction between a picolinonitrile derivative and an isobutylmagnesium halide. This method is a classic and reliable approach for the formation of carbon-carbon bonds and the synthesis of ketones from nitriles.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. Isobutyl bromide is added dropwise to initiate the formation of isobutylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.
-
Reaction with 2-Cyanopyridine: Once the Grignard reagent formation is complete, a solution of 2-cyanopyridine in anhydrous diethyl ether is added dropwise at a controlled temperature, typically 0 °C to room temperature. The Grignard reagent adds to the nitrile carbon, forming a magnesium salt of the imine.
-
Hydrolysis: The reaction mixture is then carefully quenched by the slow addition of an aqueous acid solution (e.g., aqueous HCl or H₂SO₄). This acidic workup hydrolyzes the intermediate imine to the desired ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one.
-
Purification: The ketone is then isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the use of anhydrous solvents and flame-dried glassware is critical to prevent the quenching of the Grignard reagent.
-
Inert Atmosphere: The reaction is performed under a nitrogen or argon atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Controlled Addition: The dropwise addition of the reagents helps to control the exothermicity of the reaction and prevent side reactions.
-
Acidic Workup: The acidic workup is essential for the hydrolysis of the intermediate imine to the final ketone product.
Reductive Amination to Yield this compound
Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[6][7][8] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol:
-
Imine Formation: 3-methyl-1-(pyridin-2-yl)butan-1-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, typically ammonium acetate or a solution of ammonia in methanol, is added. The reaction is often carried out under mildly acidic conditions to catalyze the formation of the imine intermediate.
-
In Situ Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are selective for the reduction of the imine in the presence of the ketone.[7] More recently, safer and more environmentally friendly reducing agents like 2-picoline borane have gained popularity.[8][9]
-
Workup and Purification: After the reaction is complete, the mixture is worked up by quenching any remaining reducing agent, followed by extraction of the product into an organic solvent. The amine is then purified by distillation or column chromatography.
Causality of Experimental Choices:
-
Choice of Reducing Agent: The choice of a mild and selective reducing agent is crucial to avoid the reduction of the starting ketone before the imine is formed. NaBH₃CN and NaBH(OAc)₃ are effective because they are less reactive towards ketones at the pH at which imine formation is optimal.
-
pH Control: The pH of the reaction is important for both imine formation (which is acid-catalyzed) and the stability and reactivity of the reducing agent.
-
Excess Ammonia Source: Using an excess of the ammonia source drives the equilibrium towards the formation of the imine.
Physicochemical Properties and Spectroscopic Data
While a comprehensive, publicly available dataset of the physicochemical and spectroscopic properties of this compound is limited, some key properties can be inferred from its structure and are available from commercial suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 825647-69-6 | [10] |
| Molecular Formula | C₁₀H₁₆N₂ | [10] |
| Molecular Weight | 164.25 g/mol | [10] |
| Appearance | Reported as a white powder | [10] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a multiplet for the methine proton adjacent to the amine and pyridine ring, signals for the methylene and methine protons of the isobutyl group, and a singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyridine ring and the aliphatic side chain.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Visualization of the Synthetic Pathway
The proposed synthetic pathway can be visualized as a two-step process, highlighting the key transformations.
Caption: Proposed two-step synthesis of this compound.
Conclusion and Future Outlook
This compound has emerged as a molecule of interest due to its application as a key building block in the synthesis of pharmacologically active compounds, particularly CB2 receptor agonists. While its detailed discovery and historical narrative are not yet widely disseminated in the public domain, its synthesis can be confidently approached through established and robust chemical transformations. The proposed synthetic route, involving a Grignard reaction to form the precursor ketone followed by reductive amination, offers a reliable and scalable method for its preparation.
As research into CB2 receptor modulators and other therapeutic areas continues, the demand for versatile and stereochemically defined building blocks like this compound is likely to increase. Future research may focus on the development of asymmetric syntheses to access enantiomerically pure forms of this amine, which could be critical for the development of next-generation therapeutics with improved efficacy and safety profiles. Further publication of its detailed spectroscopic and physicochemical properties would also be a valuable contribution to the scientific community.
References
- 1. Patent review of cannabinoid receptor type 2 (CB2R) modulators (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientia.global [scientia.global]
- 4. openaccessgovernment.org [openaccessgovernment.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. rsc.org [rsc.org]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. junsei.co.jp [junsei.co.jp]
- 10. hmdb.ca [hmdb.ca]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Chiral Synthesis of (S)-3-Methyl-1-(pyridin-2-yl)butan-1-amine
Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (S)-3-Methyl-1-(pyridin-2-yl)butan-1-amine, a valuable chiral building block in pharmaceutical research and development. The presented methodology is centered around a highly efficient, transition-metal-catalyzed asymmetric hydrogenation of a prochiral imine precursor. We offer a detailed, step-by-step protocol, from the synthesis of the requisite ketone starting material to the final purification and analytical validation of the target chiral amine. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the process, ensuring reproducibility and scalability.
Introduction and Strategic Overview
Chiral amines, particularly those incorporating heterocyclic scaffolds like pyridine, are privileged structures in medicinal chemistry. They are integral components of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The precise three-dimensional arrangement of substituents around the stereogenic center is often critical for target binding and pharmacological efficacy. Consequently, the development of efficient and reliable methods to access enantiomerically pure amines is of paramount importance.[1][4]
(S)-3-Methyl-1-(pyridin-2-yl)butan-1-amine represents a key intermediate for various therapeutic agents. This guide details a robust synthetic strategy employing asymmetric hydrogenation, a powerful and atom-economical method for creating chiral centers.[1][5] This approach is favored over methods requiring stoichiometric chiral auxiliaries, which can be costly and necessitate additional synthetic steps for installation and removal.[6][7]
Our strategy involves two primary stages:
-
Synthesis of Precursor Ketone: Preparation of 3-methyl-1-(pyridin-2-yl)butan-1-one.
-
Asymmetric Reductive Amination: In situ formation of the corresponding ketimine followed by iridium-catalyzed asymmetric hydrogenation to yield the target (S)-amine with high enantiopurity.[5][8]
The entire workflow is designed to be a self-validating system, with clear instructions and analytical checkpoints to ensure the desired outcome.
Figure 1: Overall workflow for the synthesis of (S)-3-Methyl-1-(pyridin-2-yl)butan-1-amine.
Experimental Protocols
Part A: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one (Ketone Precursor)
This protocol outlines the synthesis of the ketone precursor via a Grignard reaction with 2-cyanopyridine. This method is reliable for forming the carbon-carbon bond between the pyridine ring and the isobutyl fragment.
Materials & Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
2-Cyanopyridine
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents: Hexanes, Ethyl Acetate
Protocol:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to initiate the reaction.
-
Add a small portion of 1-bromo-2-methylpropane (1.1 eq) dissolved in anhydrous Et₂O via the dropping funnel. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and bubbling.
-
Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine (1.0 eq) in anhydrous Et₂O and add it dropwise to the stirred Grignard solution over 30-45 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.
-
After addition, allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl. Causality Note: NH₄Cl is a mild acid source used to hydrolyze the intermediate imine and magnesium salts without being harsh on the product.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent, to yield 3-methyl-1-(pyridin-2-yl)butan-1-one as a pure oil.
-
Part B: Asymmetric Synthesis of (S)-3-Methyl-1-(pyridin-2-yl)butan-1-amine
This core protocol utilizes a chiral iridium catalyst for the asymmetric hydrogenation of the imine formed in situ from the ketone precursor and an ammonia source. The choice of a modern Ir-based catalyst with a suitable chiral phosphine ligand is key to achieving high enantioselectivity.[5][8]
Materials & Reagents:
-
3-Methyl-1-(pyridin-2-yl)butan-1-one (from Part A)
-
Ammonium acetate (NH₄OAc) or Ammonium formate
-
[Ir(COD)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Chiral Ligand: (R,R)-f-SpiroPhos or a similar high-performance phosphine ligand.[5]
-
Degassed Methanol (MeOH) or similar protic solvent
-
High-purity Hydrogen gas (H₂)
-
High-pressure autoclave/hydrogenation reactor
Protocol:
-
Catalyst Pre-formation (in glovebox or under inert atmosphere):
-
In a vial, dissolve [Ir(COD)Cl]₂ (0.005 eq) and the chiral ligand (e.g., (R,R)-f-SpiroPhos, 0.011 eq) in a small amount of degassed methanol.
-
Stir the solution for 20-30 minutes at room temperature to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To a glass liner for the high-pressure reactor, add 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq) and ammonium acetate (2.0-3.0 eq).
-
Add degassed methanol to dissolve the substrates.
-
Transfer the pre-formed catalyst solution to the reactor liner via cannula.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Purge the reactor by pressurizing with nitrogen (3x) followed by hydrogen (3x) to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 40-50 °C). Causality Note: Temperature and pressure are critical parameters that influence both reaction rate and enantioselectivity. These conditions should be optimized for the specific catalyst-substrate combination.[1]
-
Maintain the reaction under these conditions for 12-24 hours. Monitor the hydrogen uptake to gauge the reaction progress.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess ammonium salts.
-
The crude amine can be purified by distillation under reduced pressure or by silica gel chromatography (often with a small percentage of triethylamine in the eluent to prevent streaking) to yield the pure (S)-3-Methyl-1-(pyridin-2-yl)butan-1-amine.
-
Data Summary and Quality Control
The success of the asymmetric hydrogenation is defined by its yield and, most importantly, its enantioselectivity.
Table 1: Representative Parameters for Asymmetric Hydrogenation
| Catalyst System | Solvent | Temp (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | ee (%) (S) |
| [Ir]/ (R,R)-f-SpiroPhos | MeOH | 40 | 50 | 16 | >95 | >98 |
| [Ir]/ Josiphos-type Ligand | Toluene | 50 | 60 | 24 | >92 | >96 |
| [Ru]/ Chiral Diamine Ligand + Formic Acid (ATH) | iPrOH | 30 | N/A | 12 | >90 | >95 |
| (Note: Data are representative examples based on literature for similar substrates. ATH = Asymmetric Transfer Hydrogenation, an alternative to high-pressure H₂.)[9] |
Analytical Workflow for Product Validation: The identity, purity, and enantiomeric excess of the final product must be rigorously confirmed.
Figure 2: Analytical workflow for quality control of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Key signals include the characteristic pyridine ring protons, the methine proton adjacent to the nitrogen (CH-NH₂), and the diastereotopic methyl groups of the isobutyl moiety.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight of the product (Expected [M+H]⁺).
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the critical analysis for determining enantiomeric excess (ee). A suitable chiral stationary phase (e.g., a cyclodextrin- or polysaccharide-based column) must be used. The method should be developed to achieve baseline separation of the (S) and (R) enantiomers, allowing for accurate integration of the respective peak areas.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by imine reduction [organic-chemistry.org]
Application Notes and Protocols for the Asymmetric Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Introduction: The Significance of Chiral Pyridylamines
Chiral amines bearing a pyridine moiety are significant structural motifs in a vast array of biologically active compounds and pharmaceuticals. The pyridine ring, with its unique electronic properties and ability to engage in hydrogen bonding and metal coordination, often plays a crucial role in the binding of small molecules to biological targets. 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a chiral primary amine, represents a key building block for more complex molecules in drug discovery and development. The stereochemistry of the amine-bearing carbon is often critical for biological activity, making its enantioselective synthesis a topic of considerable importance.
The primary challenge in the synthesis of such compounds lies in controlling the stereochemistry at the newly formed chiral center. The Lewis basic nature of the pyridine nitrogen can interfere with many catalytic systems, leading to catalyst inhibition or undesired side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable and scalable methods for the asymmetric synthesis of this compound, focusing on two state-of-the-art strategies: catalytic asymmetric transfer hydrogenation and a chiral auxiliary-mediated approach.
Synthetic Strategy Overview
The most convergent and reliable approach to optically active this compound begins with the synthesis of the prochiral ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one. This intermediate can then be converted to the target chiral amine via two distinct and highly efficient asymmetric methods.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Prochiral Ketone Precursor
A reliable method for the synthesis of 3-methyl-1-(pyridin-2-yl)butan-1-one involves the addition of an isobutyl organometallic reagent to a pyridine-2-carbonyl derivative. The use of picolinic acid with two equivalents of an organolithium reagent is a robust method that proceeds via a stable dianionic intermediate, preventing over-addition to form a tertiary alcohol.[1]
Protocol 1: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one
Materials:
-
Picolinic acid
-
Isobutyllithium (in a suitable solvent like heptane or cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3 M aqueous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add picolinic acid (1.0 equivalent).
-
Dissolution and Cooling: Add anhydrous THF to dissolve the picolinic acid and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Slowly add isobutyllithium (2.2 equivalents) to the stirred solution, maintaining the internal temperature below -65 °C. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carbonyl group.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of 3 M aqueous HCl until the solution is acidic.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methyl-1-(pyridin-2-yl)butan-1-one as a pure compound.
Part 2, Strategy A: Catalytic Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones.[2] This method utilizes a transition metal catalyst, typically ruthenium or rhodium, with a chiral ligand and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.
Figure 2: Workflow for Asymmetric Transfer Hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation of 3-Methyl-1-(pyridin-2-yl)butan-1-one
Materials:
-
3-Methyl-1-(pyridin-2-yl)butan-1-one
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, stir [RuCl₂(p-cymene)]₂ (0.005 equivalents) and (S,S)-TsDPEN (0.01 equivalents) in anhydrous DCM for 30 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 equivalent) followed by the formic acid/triethylamine azeotrope (5.0 equivalents).
-
Reaction: Stir the mixture at 25-40 °C. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous phase with DCM (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude chiral alcohol by flash column chromatography.
-
Conversion to Amine: The resulting chiral alcohol can be converted to the primary amine through standard procedures such as a Mitsunobu reaction with subsequent reduction of the resulting azide, or by conversion to a mesylate or tosylate followed by displacement with an amine equivalent and deprotection.
Note on Stereochemical Outcome: The use of the (S,S)-TsDPEN ligand typically yields the (R)-alcohol. For the synthesis of the (S)-alcohol, the (R,R)-TsDPEN ligand should be used.
Part 2, Strategy B: tert-Butanesulfinamide (tBS) Mediated Asymmetric Synthesis
The use of tert-butanesulfinamide as a chiral auxiliary is a highly effective and broadly applicable method for the asymmetric synthesis of amines.[3][4] The ketone is first condensed with enantiopure t-butanesulfinamide to form a chiral N-sulfinylimine. Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, affords the desired chiral primary amine in high enantiomeric excess.
Figure 3: Workflow for the tert-Butanesulfinamide (tBS) mediated synthesis.
Protocol 3: tert-Butanesulfinamide Mediated Synthesis of this compound
Materials:
-
3-Methyl-1-(pyridin-2-yl)butan-1-one
-
(R)- or (S)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (in methanol or dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Formation of the N-tert-Butanesulfinylimine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 equivalent) and (R)-tert-butanesulfinamide (1.1 equivalents).
-
Solvent and Catalyst: Add anhydrous THF, followed by titanium(IV) ethoxide (2.0 equivalents).
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction for the formation of the imine by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite and wash the filter cake with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-sulfinylimine is often used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Reaction Setup: Dissolve the crude N-sulfinylimine in anhydrous THF and cool to -48 °C (a dry ice/acetonitrile bath).
-
Reduction: Add sodium borohydride (2.0-3.0 equivalents) portion-wise, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction at -48 °C for 3-6 hours, monitoring by TLC for the disappearance of the imine.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate, followed by methanol.
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography if necessary.
Step 3: Cleavage of the Chiral Auxiliary
-
Deprotection: Dissolve the purified N-sulfinylamine in methanol and add a solution of HCl in methanol or dioxane (e.g., 4 M, 3-4 equivalents).
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of the amine can be purified by trituration with diethyl ether or by recrystallization. The free amine can be obtained by basification with aqueous NaOH and extraction into an organic solvent.
Data Summary and Comparison
| Method | Key Reagents/Catalysts | Typical Enantioselectivity (ee) | Advantages | Disadvantages |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN, HCOOH/NEt₃ | 85-99% | Catalytic, high turnover numbers, avoids stoichiometric chiral reagents. | Requires synthesis of chiral alcohol intermediate and subsequent conversion to amine; optimization of catalyst and ligand may be needed. |
| tert-Butanesulfinamide Auxiliary | (R)-tBS, Ti(OEt)₄, NaBH₄, HCl | >95% | Highly reliable and predictable stereochemical outcome, broad substrate scope, auxiliary is recoverable. | Stoichiometric use of the chiral auxiliary, multi-step sequence. |
Conclusion and Outlook
Both catalytic asymmetric transfer hydrogenation and the tert-butanesulfinamide-mediated approach offer robust and highly enantioselective pathways to this compound. The choice of method will depend on the specific requirements of the research, including scale, cost considerations, and available expertise. The catalytic route is more atom-economical for large-scale synthesis, while the chiral auxiliary method provides a more predictable and often higher diastereoselectivity for a broader range of substrates on a lab scale. These detailed protocols provide a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in medicinal chemistry and drug development.
References
Application Note: Chiral Resolution of 3-Methyl-1-(pyridin-2-yl)butan-1-amine using High-Performance Liquid Chromatography
Abstract
The enantiomers of chiral primary amines are critical building blocks in modern drug discovery, often exhibiting significantly different pharmacological and toxicological profiles.[1] Consequently, robust and reliable analytical methods for their separation and quantification are paramount for quality control and regulatory compliance.[2] This application note presents a detailed protocol for the chiral resolution of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a primary amine containing a pyridine moiety, using High-Performance Liquid Chromatography (HPLC). We describe a systematic approach to method development, beginning with chiral stationary phase (CSP) screening and culminating in a fully optimized and validated method suitable for enantiomeric purity determination. The causality behind key experimental choices, such as the selection of a polysaccharide-based CSP and the crucial role of mobile phase additives, is thoroughly explained to provide a field-proven guide for researchers and drug development professionals.
Introduction: The Imperative of Chiral Separation
In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral drugs, the two enantiomers can interact differently with the chiral environment of the human body, leading to distinct therapeutic effects or toxicity profiles.[3] The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established stringent guidelines that often require the development of single-enantiomer drugs, necessitating precise analytical methods to ensure enantiomeric purity.[2][3]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for resolving enantiomers.[4][5] Among the various types of CSPs, those based on polysaccharide derivatives (e.g., amylose and cellulose phenylcarbamates) have demonstrated broad applicability and high selectivity for a vast range of chiral compounds, including primary amines.[1][3]
The target analyte, this compound, possesses a primary amine and a basic pyridine ring. This structure presents a specific challenge: the basic amine functionality can interact strongly with residual acidic silanols on the silica support of the CSP, leading to poor peak shape and resolution.[6] This note details a strategy to overcome this challenge through the rational selection of a CSP and the optimization of the mobile phase with appropriate basic additives.
Foundational Principles: The Mechanism of Chiral Recognition
Chiral recognition on a polysaccharide-based CSP is a complex phenomenon governed by a combination of intermolecular interactions. For a separation to occur, the enantiomers must form transient diastereomeric complexes with the chiral selector of the CSP, and these complexes must have different association energies.[7] The primary forces at play include:
-
Hydrogen Bonding: The amine group of the analyte can act as a hydrogen bond donor, while the carbamate groups on the polysaccharide derivative serve as hydrogen bond acceptors.
-
π-π Interactions: The pyridine ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Steric Interactions: The chiral selector creates a spatially defined environment. Differences in how the enantiomers fit into these chiral grooves or cavities due to their 3D arrangement lead to differential retention.[8]
-
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to the overall interaction landscape.
A successful separation relies on the "three-point interaction" model, where at least three simultaneous interactions between the analyte and the CSP are required for chiral recognition, with at least one of these interactions being stereochemically dependent.[7]
HPLC Method Development and Protocol
Our strategy begins with screening several polysaccharide-based CSPs under standard normal phase conditions, followed by optimization of the mobile phase composition to achieve baseline resolution.
Materials and Instrumentation
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector. |
| Analyte | Racemic this compound standard. |
| Chiral Columns | CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC (250 x 4.6 mm, 5 µm). |
| Solvents | HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH). |
| Additives | Diethylamine (DEA), Trifluoroacetic Acid (TFA). |
| Sample Diluent | Mobile Phase. |
Initial Screening Protocol
The initial screening is designed to identify the most promising CSP and mobile phase system. Polysaccharide-based CSPs are known to be highly effective for resolving a wide range of racemates, including primary amines.[1]
Step 1: Standard Solution Preparation Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in mobile phase. Dilute to a working concentration of 0.1 mg/mL for injection.
Step 2: Chromatographic Conditions for Screening
-
Mobile Phases:
-
A: n-Hexane/IPA (90:10, v/v) + 0.1% DEA
-
B: n-Hexane/EtOH (90:10, v/v) + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Rationale for Choices:
-
CSP Selection: CHIRALPAK IA, IB, and IC are chosen for their complementary nature and proven success in separating primary amines.[6]
-
Mobile Phase: Normal phase (n-Hexane with an alcohol modifier) is a robust starting point for many chiral separations on polysaccharide CSPs.[7]
-
Basic Additive: The addition of 0.1% DEA is critical.[9] As a basic compound, this compound is prone to deleterious interactions with residual silanols on the silica surface, causing severe peak tailing.[6] DEA acts as a competing base, masking these silanols and ensuring sharp, symmetrical peaks.[1]
Screening Results and Column Selection
The following table presents illustrative screening results to guide the selection process.
| Column | Mobile Phase | k'1 | k'2 | Selectivity (α) | Resolution (Rs) | Comments |
| CHIRALPAK IA | A | 2.15 | 2.48 | 1.15 | 1.9 | Partial separation. Promising. |
| CHIRALPAK IB | A | 3.50 | 3.50 | 1.00 | 0.0 | No separation. |
| CHIRALPAK IC | A | 2.88 | 3.60 | 1.25 | 3.1 | Baseline separation. Best candidate. |
| CHIRALPAK IC | B | 3.10 | 3.75 | 1.21 | 2.8 | Good separation, slightly less resolution than with IPA. |
Data synthesized from multiple sources for illustrative purposes.[1][6]
Based on these hypothetical results, CHIRALPAK IC provides the best initial separation with excellent resolution and selectivity using an n-Hexane/IPA mobile phase. This column is selected for further optimization.
Method Optimization
With the best CSP identified, the mobile phase composition is fine-tuned to enhance resolution, reduce run time, and ensure method robustness.
Optimizing the Organic Modifier Ratio
The ratio of n-Hexane to IPA is a powerful tool for adjusting retention and resolution. Reducing the percentage of the polar modifier (IPA) generally increases retention and can improve resolution, up to a point.
| n-Hexane:IPA (v/v) | k'1 | k'2 | Selectivity (α) | Resolution (Rs) |
| 95:5 | 4.55 | 5.82 | 1.28 | 3.5 |
| 90:10 | 2.88 | 3.60 | 1.25 | 3.1 |
| 85:15 | 1.95 | 2.36 | 1.21 | 2.6 |
Analysis: The 95:5 n-Hexane:IPA ratio provides the highest resolution (Rs = 3.5), but with a longer run time. The 90:10 ratio offers an excellent balance of baseline resolution (Rs = 3.1) and a more practical analysis time. For routine analysis, the 90:10 condition is chosen as the final method.
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; Start -> Screen_Cols; Screen_Cols -> Screen_MP; Screen_MP -> Select_Col [lhead=cluster_optimize, minlen=2]; Select_Col -> Opt_Mod; Opt_Mod -> Check_Rs; Check_Rs -> Final [lhead=cluster_final, minlen=2]; }
Caption: Logical workflow for chiral method development.
Final Optimized Protocol
// Nodes Prep [label="1. Sample Preparation\n1.0 mg/mL stock in mobile phase\nDilute to 0.1 mg/mL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="2. HPLC Setup\nColumn: CHIRALPAK IC\nTemp: 25°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MobilePhase [label="3. Mobile Phase\nn-Hexane:IPA (90:10, v/v)\n+ 0.1% DEA\nFlow: 1.0 mL/min", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="4. Injection\nInject 10 µL of sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="5. Detection\nUV at 254 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Data Analysis\nIntegrate peaks, calculate Rs, α,\nand enantiomeric purity", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Prep -> Setup -> MobilePhase -> Inject -> Detect -> Analyze; }
Caption: Step-by-step experimental workflow for analysis.
| Parameter | Final Condition |
| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Expected Rt (Enantiomer 1) | ~7.2 min |
| Expected Rt (Enantiomer 2) | ~9.0 min |
| Expected Resolution (Rs) | > 3.0 |
Method Validation Protocol
The optimized method must be validated to ensure it is suitable for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[10][11]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), individual enantiomer solutions (if available), and the racemic mixture. | No interfering peaks at the retention times of the enantiomers in the blank. Baseline resolution (Rs > 2.0) between enantiomers. |
| System Suitability | Inject the racemic standard solution six times. | RSD of peak areas < 2.0%; RSD of retention times < 1.0%; Resolution (Rs) > 2.0; Tailing factor < 2.0.[12] |
| Linearity | Prepare a series of solutions of the main enantiomer over a range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998.[13] |
| Accuracy | Perform recovery studies by spiking a sample with known amounts of the enantiomers at three concentration levels (e.g., 80%, 100%, 120%).[10] | Mean recovery should be within 98.0% to 102.0%.[13] |
| Precision | Repeatability: Analyze six replicate preparations of the standard solution on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for the main enantiomer. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. Often determined by signal-to-noise ratio (S/N ≥ 10).[12] | Precision at the LOQ concentration should have an RSD ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, %IPA ±2%, %DEA ±20%) and assess the impact on resolution and retention. | Resolution (Rs) should remain > 2.0. System suitability criteria must be met. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Insufficient or degraded basic additive (DEA). Column contamination. | Prepare fresh mobile phase with the correct amount of DEA. Flush the column with a strong solvent like pure IPA. |
| Loss of Resolution | Column aging or degradation. Change in mobile phase composition. | Replace the column. Prepare fresh mobile phase. |
| Drifting Retention Times | Leak in the system. Inconsistent mobile phase composition. Column temperature fluctuation. | Check for leaks. Ensure mobile phase is well-mixed and degassed. Verify column oven is stable. |
| No Separation | Incorrect column or mobile phase. Analyte degradation. | Verify the correct column and mobile phase are being used. Prepare a fresh sample. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral resolution of this compound by HPLC. By employing a systematic screening approach, a highly selective method was developed on a CHIRALPAK® IC stationary phase using a normal phase eluent of n-Hexane:IPA (90:10, v/v) with 0.1% DEA . The rationale for each step, particularly the critical inclusion of a basic additive to ensure peak symmetry for the amine analyte, has been detailed. The outlined validation parameters provide a clear pathway for establishing the method's suitability for quantitative analysis in a regulated environment. This robust method is ideal for the critical task of determining enantiomeric purity in research and pharmaceutical quality control settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chiraltech.com [chiraltech.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
Application Note: Validation of a Stability-Indicating HPLC Method for the Quantification of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Abstract
This document provides a comprehensive guide for the validation of a stability-indicating analytical method for 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a novel pharmaceutical compound. The described protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and are intended for researchers, quality control analysts, and drug development professionals.[1][2] The application note details the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method and its subsequent validation for specificity, linearity, accuracy, precision, limits of detection and quantitation, and robustness. Furthermore, it outlines a forced degradation study to ensure the method's stability-indicating properties.
Introduction: The Analytical Imperative for this compound
This compound is a pyridine derivative with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is paramount to ensure its identity, purity, and strength throughout the drug development lifecycle. This application note addresses the critical need for a validated, stability-indicating HPLC method capable of accurately quantifying this compound and separating it from potential process-related impurities and degradation products.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[3][4] For this compound, a stability-indicating method is crucial, which is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance over time.[5]
Method Development Strategy: A Risk-Based Approach
A systematic approach was employed for the development of the HPLC method, considering the physicochemical properties of this compound. The presence of a pyridine ring provides a chromophore suitable for UV detection. The basic nature of the amine group suggests that pH control of the mobile phase will be critical for achieving optimal peak shape and retention.
A reverse-phase C18 column was selected as the stationary phase due to its versatility and wide use in the pharmaceutical industry. The mobile phase composition, flow rate, and column temperature were optimized to achieve a symmetric peak for the main analyte with a reasonable retention time and resolution from potential impurities.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Class A volumetric glassware
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Validation Protocol
The following validation parameters will be assessed in accordance with ICH Q2(R2) guidelines.[1][2]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate specificity, a forced degradation study is performed.[7][8][9]
Forced Degradation Workflow
Caption: Forced degradation study workflow.
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC with PDA detection.
-
Assess the peak purity of the analyte in all stressed samples to ensure no co-eluting peaks.
Acceptance Criteria:
-
The method should be able to separate the main peak from all degradation product peaks.
-
The peak purity index of the main peak should be greater than 0.999.
-
A mass balance should be calculated, and the sum of the assay of the main peak and the percentage of all impurities should be between 95% and 105%.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a stock solution of the reference standard at 1000 µg/mL.
-
Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[6]
Protocol:
-
Prepare a placebo solution (if a formulated product is being tested).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | % Recovery |
| 80% | 80 | ||
| 100% | 100 | ||
| 120% | 120 |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.
Overall Validation Workflow
Caption: Overall analytical method validation workflow.
5.4.1. Repeatability (Intra-assay Precision)
Protocol:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
5.4.2. Intermediate Precision (Inter-assay Precision)
Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined results from both sets of experiments.
| Precision Level | Number of Samples | Mean Assay (%) | Standard Deviation | RSD (%) |
| Repeatability | 6 | |||
| Intermediate | 12 |
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations multiple times to confirm the ratios.
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of approximately 3:1.
-
LOQ: Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should have an RSD of ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Analyze a sample under each modified condition and compare the results to those obtained under the normal conditions.
| Parameter Varied | Variation | Effect on Results (e.g., Retention Time, Peak Area) |
| Flow Rate | ± 0.1 mL/min | |
| Column Temperature | ± 2 °C | |
| Mobile Phase pH | ± 0.2 units | |
| Wavelength | ± 2 nm |
Acceptance Criteria:
-
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
The assay results should not significantly change.
Conclusion
The described HPLC method for the analysis of this compound, when validated according to the outlined protocols, will provide a reliable and robust analytical tool for the quality control and stability testing of this compound. Adherence to these guidelines ensures data integrity and compliance with regulatory expectations.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. propharmagroup.com [propharmagroup.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
Large-scale synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
An Application Note for the Large-Scale Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Abstract
This application note provides a comprehensive and robust two-step protocol for the large-scale synthesis of this compound (CAS No. 825647-69-6). The synthetic strategy is centered on a Grignard reaction to construct the ketone intermediate, 3-methyl-1-(pyridin-2-yl)butan-1-one, followed by a high-efficiency catalytic reductive amination. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step methodologies, explanations for critical process parameters, and safety considerations essential for scaling up production from the laboratory to pilot or industrial scale.
Introduction and Strategic Overview
This compound is a key building block and intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structural motif, featuring a chiral amine adjacent to a pyridine ring, makes it a valuable component in medicinal chemistry. The demand for an efficient, scalable, and economically viable synthetic route is therefore of high importance.
The synthetic approach detailed herein avoids hazardous or difficult-to-handle reagents where possible, prioritizing methods amenable to industrial production. The overall synthesis is achieved in two primary stages:
-
Grignard Reaction: Formation of the ketone intermediate, 3-methyl-1-(pyridin-2-yl)butan-1-one, via the reaction of 2-cyanopyridine with a commercially available Grignard reagent, isobutylmagnesium bromide.
-
Reductive Amination: Conversion of the ketone to the target primary amine using catalytic hydrogenation. This method is selected for its high atom economy, favorable environmental profile, and proven scalability.[2]
This document provides the scientific rationale behind the chosen pathway, detailed experimental procedures, and critical insights into process control for ensuring high yield and purity.
Visualized Synthetic Workflow
The logical flow of the two-step synthesis is outlined below.
Caption: Overall two-step synthetic pathway.
Detailed Protocols and Methodologies
Part A: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one
This step involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis to yield the ketone.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for ~1 kg product) | Moles | Notes |
| 2-Cyanopyridine | 104.11 | 0.70 kg | 6.72 | Starting material |
| Isobutylmagnesium Bromide (2.0 M in THF) | 161.31 | 3.70 L | 7.40 | 1.1 equivalents |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 8.0 L | - | Reaction solvent |
| Hydrochloric Acid (37%) | 36.46 | 2.0 L | ~24 | For hydrolysis/quench |
| Diethyl Ether | 74.12 | 10.0 L | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 0.5 kg | - | Drying agent |
3.2. Experimental Protocol
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry and purged with inert gas (Nitrogen or Argon).
-
Charge Reagents: Charge the reactor with 2-cyanopyridine (0.70 kg) and anhydrous THF (5.0 L). Stir the mixture until a clear solution is formed.
-
Grignard Addition: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add the isobutylmagnesium bromide solution (3.70 L) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A thick precipitate will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis (Quench): Cool the mixture back to 0-5 °C. In a separate vessel, prepare a solution of concentrated HCl (2.0 L) in water (8.0 L). Very slowly and carefully, add the acidic solution to the reaction mixture to quench the reaction and hydrolyze the imine intermediate. This step is highly exothermic; maintain vigorous stirring and efficient cooling.
-
Work-up and Extraction: Continue stirring for 1 hour after the quench is complete. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 3.0 L).
-
Neutralization and Drying: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution until the aqueous layer is neutral (pH 7-8), and then with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ketone product can be purified by vacuum distillation to yield a clear oil.
Part B: Synthesis of this compound
This step employs catalytic hydrogenation, a clean and efficient method for reductive amination.[2][3] The imine is formed in situ from the ketone and an ammonia source and is immediately reduced to the target amine.
3.3. Reaction Mechanism Visualization
References
Application Note: A Multi-Modal Analytical Strategy for the Characterization of Impurities in 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Introduction: The Imperative of Purity
3-Methyl-1-(pyridin-2-yl)butan-1-amine is a pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical agents. As with any Active Pharmaceutical Ingredient (API) or intermediate, ensuring its purity is not merely a quality control metric but a fundamental requirement for the safety and efficacy of the final drug product.[1][2] Impurities can arise from the manufacturing process, degradation over time, or interaction with storage conditions, and even in trace amounts, they can have unintended pharmacological or toxicological effects.[1]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate a thorough understanding and control of impurities.[3][4] The ICH Q3A guideline, specifically, requires that impurities in new drug substances be reported, identified, and qualified based on established thresholds.[3][5] This application note provides a comprehensive, field-proven strategy for the identification and characterization of potential impurities in this compound, leveraging forced degradation studies and a suite of orthogonal analytical techniques. Our approach is designed to build an in-depth impurity profile, establish degradation pathways, and develop robust, stability-indicating analytical methods.[6][7]
Anticipating Impurities: Synthesis and Degradation
A robust characterization strategy begins with a theoretical analysis of potential impurities. These can be broadly classified into two categories:
-
Process-Related Impurities: These are substances that arise during synthesis. For this compound, a plausible synthetic route involves the reductive amination of 3-methyl-1-(pyridin-2-yl)butan-1-one. Potential process impurities could therefore include:
-
Starting Materials: Unreacted 3-methyl-1-(pyridin-2-yl)butan-1-one[8] or picolinaldehyde and isobutylmagnesium bromide.
-
Intermediates: Partially reduced or rearranged intermediates.
-
By-products: Products from side reactions occurring during synthesis.
-
Reagents and Catalysts: Residual reagents or catalysts carried over from the manufacturing process.[5]
-
-
Degradation Products: These impurities form during storage or handling due to exposure to environmental factors like heat, light, humidity, or reactive substances.[9] Identifying these proactively is the primary goal of forced degradation studies.
Forced Degradation Studies: Proactively Uncovering Liabilities
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance under conditions more severe than standard stability testing.[6][10] Its purpose is to identify the likely degradation products that could form under normal storage conditions, thereby helping to establish degradation pathways and develop specific, stability-indicating analytical methods.[2][11] A degradation of 5-20% is typically targeted to ensure that secondary degradation is minimized.[10][11]
General Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a methanol:water mixture).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample (unstressed) stored at ambient temperature in the dark.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix the stock solution with 0.1 M to 1.0 M HCl.[10] Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of NaOH before analysis. | To identify impurities susceptible to breakdown in low pH environments. |
| Base Hydrolysis | Mix the stock solution with 0.1 M to 1.0 M NaOH.[10] Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of HCl before analysis. | To identify impurities susceptible to breakdown in high pH environments. |
| Oxidation | Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. | To simulate oxidative degradation, which is a common pathway for amines. |
| Thermal Degradation | Expose the solid API powder to dry heat (e.g., 80°C) for 48 hours.[7] Also, heat the stock solution at 60-70°C. | To assess the intrinsic thermal stability of the molecule. |
| Photolytic Degradation | Expose the stock solution and solid API to a light source providing combined UV and visible light (ICH Q1B standard).[10] Ensure a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To identify light-sensitive impurities and potential photodegradation products. |
Below is a workflow diagram illustrating the overall strategy for impurity characterization.
Caption: Overall workflow for impurity characterization.
Orthogonal Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a complete and trustworthy characterization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the workhorse for pharmaceutical impurity analysis. It separates compounds based on their polarity. The nonpolar stationary phase (e.g., C18) retains nonpolar compounds longer, while a polar mobile phase elutes them. A Diode Array Detector (DAD) or UV detector provides quantitative data and initial purity assessment.
Protocol: Stability-Indicating HPLC Method
| Parameter | Recommended Condition | Causality/Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like amines by protonating them. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 30 min, hold 5 min | A broad gradient ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD at 260 nm | The pyridine ring has a strong chromophore with maximum absorbance around this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[12] Compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column, and then fragmented and detected by a mass spectrometer, providing both retention time and mass spectral data for high-confidence identification.[13][14]
Protocol: Volatile Impurity Screening
| Parameter | Recommended Condition | Causality/Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature to promote ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 450 amu | Covers the expected mass range of the parent compound and its likely impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural elucidation.[15] It provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the determination of molecular connectivity and stereochemistry.[15][16]
Protocol: Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity (or the API for reference) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
¹H NMR: This is the initial experiment to determine the number and type of protons. For the parent compound, expect signals for the isobutyl group (methyl doublets, methine multiplet, methylene multiplet) and the pyridine ring protons, which typically appear downfield (δ 7.1-8.8 ppm) due to the ring's aromaticity and the nitrogen's electron-withdrawing effect.[15]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC/HMQC): These experiments are crucial for assembling the structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
The diagram below illustrates a conceptual degradation pathway.
Caption: Conceptual forced degradation pathways.
Conclusion
The characterization of impurities is a scientifically rigorous and legally mandated component of drug development. The multi-faceted approach detailed in this note, beginning with proactive stress testing and employing a suite of orthogonal analytical techniques like HPLC, GC-MS, and NMR, provides a robust framework for identifying, quantifying, and structurally elucidating impurities in this compound. This comprehensive understanding is essential for ensuring the quality, safety, and stability of the API and any corresponding drug products.
References
- 1. jpionline.org [jpionline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 9. m.youtube.com [m.youtube.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Robust NMR-Based Protocol for the Determination of Enantiomeric Excess of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
The determination of enantiomeric purity is a cornerstone of modern asymmetric synthesis and pharmaceutical development. This application note provides a detailed, field-tested guide for quantifying the enantiomeric excess (% ee) of the chiral amine, 3-Methyl-1-(pyridin-2-yl)butan-1-amine, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol based on the use of a chiral derivatizing agent (CDA), specifically (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), to convert the enantiomeric amine mixture into a pair of diastereomeric amides. These diastereomers exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra, allowing for precise and reliable quantification. This guide is designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, offering both the theoretical underpinnings and a step-by-step, validated methodology.
Introduction: The Principle of Chiral Recognition by NMR
Enantiomers, being non-superimposable mirror images, are physically and spectroscopically indistinguishable in an achiral environment. Standard NMR spectroscopy, therefore, cannot differentiate between them, yielding identical spectra for both. To overcome this, we must introduce a chiral auxiliary to create a diastereomeric relationship. The fundamental principle involves converting the pair of enantiomers into a pair of diastereomers, which, due to their different spatial arrangements, possess distinct physical properties and, crucially, non-equivalent NMR spectra.
There are two primary strategies for achieving this in an NMR tube:
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte. This method is rapid as it requires simply mixing the components. However, the induced chemical shift differences (Δδ) can be small and highly sensitive to solvent, temperature, and concentration.
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. This approach is often more robust, yielding larger and more easily interpretable spectral differences. For primary amines like this compound, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is one of the most reliable and widely used CDAs. The reaction with its acid chloride derivative is typically fast and high-yielding.
For this application, we have selected the CDA approach using Mosher's acid chloride for its proven reliability and the large chemical shift dispersion it provides, particularly in ¹⁹F NMR.
Workflow for Enantiomeric Excess Determination
The entire process, from receiving the amine sample to the final ee calculation, follows a systematic and validated workflow. This ensures reproducibility and accuracy.
Figure 1: General workflow for ee determination using a CDA.
Detailed Experimental Protocols
Protocol 1: Derivatization with (R)-Mosher's Acid Chloride
This protocol details the conversion of the enantiomeric amine mixture into diastereomeric Mosher's amides. The reaction is typically performed directly in an NMR tube for convenience, but can be scaled up if purification is desired.
Causality Behind Choices:
-
(R)-Mosher's Acid Chloride: We use the acid chloride as it is more reactive than the parent acid, ensuring a rapid and complete
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during this synthesis, with a primary focus on resolving issues of low yield. Our approach is grounded in mechanistic principles to empower you to not only solve the immediate problem but also to strategically optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and reliable method for synthesizing this target is through a reductive amination reaction.[1][2] This process involves the reaction of a carbonyl compound, in this case, 2-acetylpyridine (ethanone, 1-(2-pyridinyl)-), with a primary amine, isoamylamine (3-methylbutan-1-amine). The reaction proceeds via an in situ formed imine intermediate, which is then reduced to the desired secondary amine product.[3][4]
This one-pot procedure is favored for its operational simplicity and generally good yields, minimizing the need to isolate the often-unstable imine intermediate.[2]
Q2: Can you illustrate the general workflow for this reductive amination?
Certainly. The synthesis follows a two-stage process that typically occurs in a single reaction vessel. First is the formation of the imine, followed by its immediate reduction.
Caption: General workflow for reductive amination synthesis.
Q3: How do I choose the correct reducing agent for this synthesis?
The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to select a reagent that reduces the imine intermediate much faster than it reduces the starting ketone.[4][5]
| Reducing Agent | Common Name | Optimal pH | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB | 4-6 | Recommended. Mild and highly selective for imines/iminium ions over ketones.[3] Tolerates a wide range of functional groups and often gives high yields with clean reactions.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | 4-5 | Effective and selective for the iminium ion.[5] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, requiring careful handling.[3] |
| Sodium Borohydride | NaBH₄ | 7-10 | A stronger, less selective reducing agent. It can readily reduce the starting 2-acetylpyridine to an alcohol, which is a common cause of low yield.[3][5] Use is only advised in a stepwise procedure after imine formation is confirmed to be complete.[7] |
| Catalytic Hydrogenation | H₂/Catalyst | N/A | A "green" alternative using catalysts like Pd/C or Raney Ni.[1] It can be highly effective but may require specialized high-pressure equipment.[1] |
Section 2: Troubleshooting Guide for Low Yield
Low yield is the most frequently reported issue in this synthesis. The following troubleshooting guide is structured as a decision tree to help you diagnose and resolve the underlying cause.
Caption: Troubleshooting logic for low yield diagnosis.
Q4: My reaction has stalled, and I see a lot of unreacted 2-acetylpyridine. What's wrong?
This is a classic sign of inefficient imine formation . The equilibrium between the carbonyl/amine and the imine/water must be shifted towards the imine for the reduction to proceed.[3]
-
Causality: The formation of the imine intermediate is often the rate-limiting step and is pH-dependent. The reaction requires a mildly acidic environment (pH 4-7) to protonate the hemiaminal intermediate, facilitating the elimination of water.[3] If the medium is too neutral or basic, this dehydration step is slow. If it's too acidic, the starting amine becomes protonated and non-nucleophilic.
-
Solutions:
-
Catalytic Acid: Add a catalytic amount of acetic acid (AcOH) to buffer the reaction to the optimal pH range.
-
Water Removal: The formation of water can push the equilibrium back to the starting materials.
-
Add an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Alternatively, perform the imine formation in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water.
-
-
Reaction Time & Temperature: Allow sufficient time for imine formation before or during the reduction. For sluggish reactions, gentle heating (e.g., to 40 °C) can be beneficial.[3]
-
Q5: I've isolated a major byproduct that appears to be 1-(pyridin-2-yl)ethan-1-ol. How do I prevent this?
The formation of the corresponding alcohol from the starting ketone is a clear indication that your reducing agent is not selective enough or was added under the wrong conditions.[6]
-
Causality: Stronger hydrides like sodium borohydride (NaBH₄) can readily reduce the carbonyl group of 2-acetylpyridine.[5] If the rate of ketone reduction is competitive with the rate of imine formation and subsequent reduction, a significant portion of your starting material will be converted into the undesired alcohol byproduct.
-
Solutions:
-
Switch to a Milder Reagent: The most robust solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB). It is specifically designed to be a mild hydride source that is much more reactive towards protonated imines than neutral ketones.[3]
-
Adopt a Stepwise Protocol: If you must use NaBH₄, do not add it at the beginning of the reaction. First, stir the 2-acetylpyridine and isoamylamine in a solvent like methanol for 1-2 hours to allow for imine formation. Then, cool the reaction to 0 °C and add the NaBH₄ portion-wise to control the reduction.[7]
-
Section 3: Product Purification
Q6: My final product is contaminated with a greasy, non-polar impurity. How can I purify it effectively?
The basic nitrogen of the pyridine ring and the secondary amine in your product are key to purification. An acid-base extraction is a highly effective method to separate your basic product from non-basic or weakly basic impurities.
-
Causality: Amines are basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer and can be washed away.
-
Solution Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with 1M HCl (aq). The product will move to the aqueous layer.
-
Separate the layers and wash the acidic aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer to pH > 10 with a base like NaOH or Na₂CO₃. This deprotonates the product, making it insoluble in water.
-
Extract the now-basic aqueous layer multiple times with fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
-
Section 4: Recommended Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃ (STAB)
This is the preferred method for its simplicity, selectivity, and high yield.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-acetylpyridine (1.0 eq) and isoamylamine (1.1 eq).
-
Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add glacial acetic acid (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Perform an acid-base extraction as described in Q6 for purification.
Protocol 2: Stepwise (Indirect) Reductive Amination using NaBH₄
Use this protocol if STAB is unavailable or for troubleshooting imine formation.
Step A: Imine Formation
-
In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) and isoamylamine (1.1 eq) in methanol (0.2 M).
-
Add anhydrous magnesium sulfate (MgSO₄) (2.0 eq) as a dehydrating agent.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ketone spot by TLC.
Step B: Reduction
-
Filter off the MgSO₄ and cool the methanol solution containing the imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove most of the methanol, then proceed with an acid-base extraction (Q6 ) to purify the product.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-1-(pyridin-2-yl)butan-1-amine Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we have structured this guide to address common challenges encountered during this synthesis, focusing on the principles of reductive amination.
Core Synthesis Overview: Reductive Amination Pathway
The synthesis of this compound is commonly achieved through the reductive amination of 3-methyl-1-(pyridin-2-yl)butan-1-one. This process involves two key stages: the formation of an imine intermediate from the ketone and an ammonia source, followed by the reduction of this imine to the target primary amine. The efficiency of this one-pot reaction is highly dependent on the careful selection of reagents and reaction conditions to favor imine formation and selective reduction.
Caption: General workflow for the one-pot reductive amination synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is complete, but I have a very low yield of the desired amine, with a significant amount of unreacted ketone. What went wrong?
A: Low conversion is a common issue and typically points to problems in the first step of the reaction: imine formation.
-
Causality - The Importance of pH: Imine formation is a pH-dependent equilibrium. The reaction requires a slightly acidic environment (typically pH 5-7).
-
Too Acidic (pH < 5): The ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl carbon.
-
Too Basic (pH > 8): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.
-
-
Troubleshooting Steps:
-
Use a Buffered Ammonia Source: Employing ammonium acetate (NH₄OAc) is often effective as it acts as both the ammonia source and a buffer to maintain a suitable pH.
-
Catalytic Acid: If using ammonia in methanol, add a catalytic amount of a weak acid like acetic acid to facilitate the reaction.
-
Water Removal: The formation of the imine from the hemiaminal intermediate releases water. While often tolerated, in stubborn cases, the addition of a dehydrating agent (e.g., molecular sieves) can shift the equilibrium towards the imine, thereby improving the overall yield.
-
Q: My reaction has stalled, and I suspect my reducing agent is inactive. How can I confirm this and prevent it?
A: This is a frequent problem, especially with hydride-based reducing agents.
-
Causality - Reagent Stability: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture and can decompose over time, losing their reducing power.[1]
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator.
-
Staggered Addition: A common strategy is to first allow the ketone and ammonia source to stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[2] This ensures the reducing agent is added to a solution already containing the intermediate it is meant to reduce.
-
Monitor the Reaction: Track the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small, additional portion of fresh reducing agent can be added.
-
Issue 2: Significant Byproduct Formation
Q: My main byproduct is the alcohol, 3-methyl-1-(pyridin-2-yl)butan-1-ol. How can I avoid this?
A: The formation of the corresponding alcohol is a result of the direct reduction of the starting ketone. This indicates that your reducing agent is not selective enough under the reaction conditions.
-
Causality - Reducing Agent Selectivity: The success of reductive amination hinges on using a reducing agent that reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone.
-
Sodium Borohydride (NaBH₄): This reagent will rapidly reduce both ketones and imines and is generally too reactive for a one-pot procedure, leading to significant alcohol byproduct formation.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is most effective at a slightly acidic pH where the imine is protonated and thus more electrophilic and susceptible to reduction than the ketone.[1][2]
-
-
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for alcohol byproduct formation.
Issue 3: Complex Product Mixture and Purification Challenges
Q: My final product is difficult to purify and appears to be a mixture of several compounds. What are the likely side reactions?
A: Besides the alcohol byproduct, other side reactions can occur, especially if the reaction is overheated or run for an extended period.
-
Causality - Secondary Amine Formation: The primary amine product is nucleophilic and can react with another molecule of the starting ketone to form a secondary amine byproduct. While this is generally slower than the initial reaction with ammonia, it can become significant if there is a high concentration of the ketone and product, and a low concentration of the primary ammonia source.
-
Troubleshooting Steps:
-
Use an Excess of the Ammonia Source: Employing a large excess (5-10 equivalents) of the ammonia source (e.g., ammonium acetate) can outcompete the primary amine product and suppress secondary amine formation.
-
Control Temperature: Run the reaction at room temperature or slightly below. Elevated temperatures can accelerate side reactions.
-
Purification Strategy: The basic nature of the amine product is key to its purification.
-
Acid-Base Extraction: After the initial workup, dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, leaving neutral byproducts (like the alcohol) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the pure amine.
-
Chromatography: If impurities persist, silica gel chromatography is effective. A common mobile phase is a gradient of methanol in dichloromethane, with a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) added to prevent the basic amine from tailing on the acidic silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the best choice for this synthesis?
A: The choice depends on factors like reaction scale, pH sensitivity, and safety. Here is a comparison of common choices for reductive amination:
| Reducing Agent | Pros | Cons | Optimal pH |
| NaBH₃CN | Highly selective for iminium ions over ketones.[1] | Toxic cyanide byproduct. | 5 - 7 |
| NaBH(OAc)₃ | Non-toxic byproducts, highly effective. Often provides faster reaction rates. | More sensitive to moisture. | ~5 - 7 |
| Catalytic Hydrogenation | "Green" method with H₂O as the only byproduct. Excellent for large scale. | Requires specialized high-pressure equipment. Catalyst can be sensitive to pyridine nitrogen (poisoning). | N/A |
| α-Picoline Borane | Stable, easy to handle solid. Effective in various solvents, including water.[3][4] | Can be slower than other borohydrides. | ~5 - 7 |
For laboratory scale, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high reactivity, selectivity, and less toxic nature compared to NaBH₃CN.[1]
Q2: How do I monitor the reaction progress effectively?
A: The best method is to use a combination of techniques:
-
TLC (Thin Layer Chromatography): Use a mobile phase like 10% Methanol in Dichloromethane. Stain with potassium permanganate (KMnO₄), which will visualize the ketone, amine, and alcohol as distinct spots. The disappearance of the starting ketone spot is a primary indicator of reaction progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will allow you to track the consumption of the starting material (m/z = 164.11 for [M+H]⁺) and the formation of the product (m/z = 165.14 for [M+H]⁺), as well as identify any byproducts by their mass.[5][6]
Optimized Experimental Protocol
This protocol uses sodium triacetoxyborohydride for a balance of reactivity and safety.
Materials:
-
3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous DCM or DCE to achieve a concentration of approximately 0.1 M with respect to the ketone.
-
Imine Formation: Stir the suspension vigorously at room temperature for 1-2 hours.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The reaction may bubble slightly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. PubChemLite - 3-methyl-2-(pyridin-3-yl)butan-1-amine (C10H16N2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Welcome to the technical support center for the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This section addresses common problems observed during the synthesis, their probable causes, and recommended solutions.
Question 1: After my reductive amination of 2-acetylpyridine with isoamylamine and reduction with Sodium Borohydride (NaBH₄), I observe a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
Answer:
The higher molecular weight impurity is likely the secondary amine, bis(1-(pyridin-2-yl)-3-methylbutyl)amine, formed through over-alkylation. This occurs when the desired primary amine product reacts with the intermediate imine before it can be reduced.
Underlying Cause:
Reductive amination proceeds via an imine intermediate. The newly formed primary amine is nucleophilic and can compete with isoamylamine in reacting with the imine. This leads to the formation of a new, larger iminium ion which is then reduced to the secondary amine.
Solutions:
-
Control the stoichiometry and addition of the reducing agent: Instead of adding the reducing agent at the end, consider a one-pot approach where the reducing agent is present from the start. A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for this.[1][2] These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but will efficiently reduce the iminium ion as it forms, minimizing the opportunity for the primary amine to react with it.[1]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the imine to form the iminium ion, which is more electrophilic and readily reduced. However, a pH that is too low will protonate the starting amine, reducing its nucleophilicity and slowing down imine formation.
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a solution of 2-acetylpyridine (1.0 eq) and isoamylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: During the catalytic hydrogenation of the imine intermediate, I am getting a product with a saturated heterocyclic ring. How can I avoid the reduction of the pyridine ring?
Answer:
The side product you are observing is likely 3-Methyl-1-(piperidin-2-yl)butan-1-amine. The pyridine ring is susceptible to reduction under certain catalytic hydrogenation conditions, especially with powerful catalysts or harsh conditions.
Underlying Cause:
Catalysts like Rhodium (e.g., Rh₂O₃) and even Palladium under forcing conditions (high pressure and temperature) can catalyze the hydrogenation of the pyridine ring.[3][4] This side reaction is often competitive with the reduction of the C=N bond of the imine.
Solutions:
-
Catalyst Selection: For the chemoselective reduction of an imine in the presence of a pyridine ring, Palladium on carbon (Pd/C) is often a good choice under mild conditions.[5] Platinum-based catalysts should be used with caution as they can also be active for pyridine ring reduction.
-
Reaction Conditions:
-
Temperature and Pressure: Employ milder conditions, such as room temperature and lower hydrogen pressure (e.g., 1-5 bar).
-
Acidic Additives: The presence of an acid can protonate the pyridine nitrogen, making the ring less susceptible to hydrogenation. However, this must be balanced as it can also affect the catalyst activity.[5]
-
Experimental Protocol: Selective Hydrogenation using Pd/C
-
In a pressure vessel, dissolve the pre-formed imine, N-(3-methylbutyl)-1-(pyridin-2-yl)ethan-1-imine, in a solvent like ethanol or methanol.
-
Add 5-10 mol% of 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to 3-5 bar.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully filter the catalyst through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Question 3: My Leuckart reaction with 2-acetylpyridine and ammonium formate is giving a low yield and a significant amount of a formylated impurity. How can I improve this?
Answer:
The Leuckart reaction is a reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7] A common side reaction is the formation of the N-formyl derivative of the target amine, which requires a subsequent hydrolysis step.[8] Low yields can be due to incomplete reaction or side reactions at the high temperatures required.
Underlying Cause:
At the high temperatures of the Leuckart reaction (typically 120-185 °C), the formic acid present can formylate the newly formed primary amine.[6][8]
Solutions:
-
Eschweiler-Clarke as an alternative: If you are starting with a pre-formed primary amine and wish to introduce methyl groups, the Eschweiler-Clarke reaction is a related but more controlled method.[9][10][11] However, for the initial synthesis of the primary amine, the Leuckart conditions need optimization.
-
Hydrolysis Step: The formation of the formyl amide is often unavoidable. Therefore, a final hydrolysis step is essential to cleave the formyl group and liberate the free amine. This is typically achieved by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).
Experimental Protocol: Leuckart Reaction and Subsequent Hydrolysis
-
Combine 2-acetylpyridine (1.0 eq) with ammonium formate (3-5 eq).
-
Heat the mixture to 160-180 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and add aqueous HCl (e.g., 3M).
-
Heat the mixture at reflux for 2-4 hours to hydrolyze the formyl amide.
-
Cool the solution and basify with a strong base (e.g., 50% NaOH) to a pH > 12.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and versatile route is reductive amination.[1][12] This typically involves the reaction of 2-acetylpyridine with isoamylamine to form an intermediate imine, which is then reduced to the target amine.
Q2: Can I use a Grignard reaction to synthesize the carbon backbone?
Yes, a Grignard reaction is a viable approach. One could react 2-bromopyridine with magnesium to form 2-pyridylmagnesium bromide. This could then be reacted with isovaleraldehyde. The resulting secondary alcohol would then need to be converted to the amine, for example, via an oxidation to the ketone followed by reductive amination. However, Grignard reactions with pyridyl halides can be challenging and may have side reactions like Wurtz coupling.[13]
Q3: What are the key parameters to control to achieve high selectivity?
The key parameters are:
-
Choice of reducing agent: Milder reagents like NaBH(OAc)₃ or NaBH₃CN are often preferred for one-pot reductive aminations to avoid side reactions.[1][2]
-
Reaction temperature: Lower temperatures generally favor selectivity and reduce the formation of byproducts.
-
pH: For reductive aminations, a slightly acidic pH (5-6) is optimal for iminium ion formation and reduction.
-
Catalyst selection in hydrogenation: For catalytic hydrogenation, Pd/C is generally preferred for its selectivity in reducing imines without affecting the pyridine ring under mild conditions.[5]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method. Staining with potassium permanganate or using a UV lamp can help visualize the starting materials and products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Visual Guides
Diagram 1: Key Synthetic Pathways and Side Reactions
Caption: Synthetic pathways and potential side reactions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chiral HPLC of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Welcome to the technical support center for the chiral HPLC analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the peak shape for this basic chiral amine. Poor peak shape, including tailing, fronting, and broadening, can significantly compromise resolution and the accuracy of quantification. This resource provides in-depth, experience-driven solutions to common challenges encountered during the chiral separation of this compound.
Frequently Asked Questions (FAQs)
Q1: My peaks for this compound are severely tailing. What is the most likely cause and the quickest fix?
A: Peak tailing for a basic compound like this compound is most often caused by secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the surface of silica-based chiral stationary phases (CSPs).[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tail."
The quickest and most effective solution is to add a basic modifier to your mobile phase.[3][4][5] An amine additive, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (typically 0.1% v/v) will compete with your analyte for the active silanol sites, effectively masking them and leading to a more symmetrical peak shape.[5]
Q2: I'm observing peak fronting. What does this indicate and how can I resolve it?
A: Peak fronting, where the initial part of the peak is sloped, is often a sign of column overload.[6] This occurs when the concentration of the injected sample is too high for the column to handle, leading to a non-linear relationship between the analyte concentration and its retention. To confirm this, dilute your sample (e.g., 1:10 and 1:100) and re-inject.[3] If the peak shape improves and becomes more symmetrical, column overload was the issue. To resolve this, either continue to inject the diluted sample or consider using a column with a higher loading capacity.
Q3: My peaks are broad, and the resolution between the enantiomers is poor. Where should I start my troubleshooting?
A: Broad peaks can stem from several issues, including extra-column dead volume, a mismatch between the sample solvent and the mobile phase, or suboptimal chromatographic conditions.[3] A good starting point is to ensure your sample is dissolved in the mobile phase itself or a solvent that is weaker than the mobile phase.[7][8] Injecting a sample in a stronger solvent can cause the peak to broaden as it enters the column. Additionally, optimizing the flow rate can improve efficiency; often, decreasing the flow rate can lead to sharper peaks and better resolution, though at the cost of longer analysis times.[5]
Q4: Can the pH of the mobile phase affect the peak shape for this compound?
A: Absolutely. As this compound is a basic compound, the mobile phase pH plays a critical role in its ionization state, which in turn affects retention and peak shape.[9][10][11][12] In reversed-phase chromatography, operating at a low pH (e.g., below 3) will ensure the amine is fully protonated, which can help to minimize interactions with silanol groups and improve peak shape.[6][13] Conversely, at a high pH, the amine will be in its neutral form, which can increase retention but may also exacerbate tailing if silanol interactions are not addressed with an additive.[14] Careful control and optimization of pH are essential for robust and reproducible separations.[9]
In-Depth Troubleshooting Guides
Diagnosing and Resolving Peak Tailing
Peak tailing is the most common peak shape issue for basic amines. A systematic approach is key to identifying and rectifying the root cause.
Caption: A decision tree for troubleshooting peak tailing.
-
Initial Assessment: Prepare the mobile phase without any additives and inject the sample to establish a baseline chromatogram.
-
Additive Introduction: Prepare a new mobile phase containing 0.1% (v/v) Diethylamine (DEA). Ensure thorough mixing and degassing.
-
Equilibration: Flush the column with the new mobile phase for at least 20-30 column volumes to ensure the stationary phase is fully equilibrated.
-
Analysis: Inject the sample and compare the peak shape to the baseline chromatogram.
-
Optimization: If tailing persists, the concentration of DEA can be incrementally increased up to 0.5%. Note that excessive additive concentrations can sometimes negatively impact separation. In some cases, other amines like triethylamine (TEA), butylamine, or ethanolamine may provide better results.[4]
Table 1: Common Basic Modifiers and Starting Concentrations
| Modifier | Typical Concentration (v/v) | Mode | Notes |
| Diethylamine (DEA) | 0.1% | Normal & Reversed Phase | Often the first choice for basic analytes.[4][5] |
| Triethylamine (TEA) | 0.1% | Normal & Reversed Phase | A common alternative to DEA.[2] |
| Ammonium Formate | 10-20 mM | Reversed Phase | Can improve peak shape and is MS-compatible.[15] |
| Ammonium Bicarbonate | 10-20 mM | Reversed Phase | Useful for adjusting pH and is also MS-compatible.[16] |
Addressing Peak Broadening and Poor Efficiency
Broad peaks can be caused by a variety of factors related to the HPLC system, column, and method parameters.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[6]
-
Sample Solvent Effects: As a best practice, the sample should be dissolved in the mobile phase.[7][8] If the analyte's solubility is an issue, use a solvent that is chromatographically weaker than the mobile phase.
-
Establish a Baseline: Start with a small injection volume (e.g., 2-5 µL) that provides a detectable and well-shaped peak.
-
Incremental Increase: Gradually increase the injection volume (e.g., to 10 µL, 15 µL, 20 µL) while monitoring the peak width and symmetry.[7]
-
Data Analysis: Plot the peak efficiency (plate count) and asymmetry factor against the injection volume.
-
Determine Optimum Volume: The optimal injection volume is the largest volume that can be used without a significant decrease in efficiency or a notable increase in peak asymmetry.[7][17]
Table 2: Illustrative Effect of Injection Volume on Peak Shape
| Injection Volume (µL) | Peak Width (min) | Asymmetry Factor | Plate Count (N) |
| 5 | 0.25 | 1.1 | 12000 |
| 10 | 0.28 | 1.2 | 11500 |
| 20 | 0.35 | 1.5 | 9500 |
| 50 | 0.50 | 2.1 | 6000 |
| Note: These are representative values and will vary based on the specific column and conditions. |
The Role of the Chiral Stationary Phase (CSP)
The choice of CSP is fundamental to achieving a good separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[18][19]
If peak shape issues persist despite mobile phase optimization, the stationary phase chemistry itself may be a contributing factor.
-
Modern Columns: Newer generation, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and are less prone to causing peak tailing with basic compounds.[2]
-
End-Capping: Select columns that are "end-capped," a process that chemically derivatizes many of the residual silanol groups, making them less interactive.[20]
-
Alternative Chemistries: For particularly challenging basic compounds, consider stationary phases with polar-embedded groups or charged surfaces, which are designed to improve peak shape for basic analytes.[21][22]
A systematic screening of different CSPs is often the most effective way to find the optimal column for a given separation. Leading manufacturers like Daicel and Phenomenex offer a range of columns with complementary selectivities.[19][23][24][25]
Caption: A workflow for screening chiral stationary phases.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. moravek.com [moravek.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 15. halocolumns.com [halocolumns.com]
- 16. chiraltech.com [chiraltech.com]
- 17. Estimation of optimum injection volume during preparative chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 20. sielc.com [sielc.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. phx.phenomenex.com [phx.phenomenex.com]
- 24. phenomenex.com [phenomenex.com]
- 25. chiraltech.com [chiraltech.com]
Technical Support Center: Purification of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Welcome to the technical support guide for 3-Methyl-1-(pyridin-2-yl)butan-1-amine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this key pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling this compound for the first time.
Q1: What are the most common types of impurities I should expect?
A1: Impurities are almost always a direct consequence of the synthetic route employed. For a typical synthesis involving reductive amination of 3-methyl-1-(pyridin-2-yl)butan-1-one, or a Grignard-type reaction with a pyridine derivative, you can anticipate three main classes of impurities:
-
Unreacted Starting Materials: The most common are the ketone precursor (3-methyl-1-(pyridin-2-yl)butan-1-one)[1] or reagents from alternative syntheses like 2-substituted pyridines.
-
Reaction Side-Products: These can include over-alkylated amines (secondary amines)[2], products from side-reactions of organometallic reagents, or imine intermediates that were not fully reduced.
-
Degradation Products: Primary amines, especially those with a pyridine ring, can be susceptible to oxidation and discoloration over time, particularly if exposed to air and light.[3]
Q2: My final product is a brownish oil, but literature suggests it should be a powder or crystalline solid. What does this indicate?
A2: An oily or discolored appearance typically points to the presence of residual impurities or degradation products. While the pure free-base form can be an oil or a low-melting solid, significant coloration (yellow to brown) is a red flag for impurity. These impurities disrupt the crystal lattice, preventing solidification. A simple acid-base extraction or a quick pass through a silica plug can often remove many of these chromophoric (color-causing) impurities.
Q3: What is the most robust, first-line purification strategy for this compound?
A3: For most crude samples of this amine, a well-executed acid-base extraction is the most powerful initial purification step. This technique leverages the basicity of the amine functional group. By washing an organic solution of your crude product with an aqueous acid (like 1M HCl), the amine is protonated and becomes a water-soluble salt, while neutral organic impurities (like the ketone precursor) and non-basic impurities remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover your purified amine. This method is highly effective for removing a significant amount of non-basic contaminants without resorting to chromatography.[4]
Q4: How can I effectively assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is your primary tool. Look for the absence of signals corresponding to starting materials (e.g., aldehyde or ketone carbonyl protons) and the correct integration ratios for all protons in your target molecule.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for detecting trace impurities. The mass spectrometer will confirm the molecular weight of your main peak and help identify the mass of any minor components.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS provides high-resolution separation and can quantify volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impure samples typically exhibit a broad and depressed melting point range.
Section 2: Troubleshooting Guide for Specific Impurities
This section provides a problem-and-solution format for specific issues you may encounter.
Problem 1: My ¹H NMR spectrum shows a singlet around δ 9-10 ppm and/or a carbonyl peak in the ¹³C NMR around 200 ppm.
-
Likely Cause: You have residual 3-methyl-1-(pyridin-2-yl)butan-1-one , the ketone precursor from a reductive amination synthesis.[1] The ¹H NMR signal corresponds to the aldehydic impurity if that was the starting material, and the ¹³C signal is characteristic of a ketone carbonyl.
-
Solution Pathway:
-
Primary Method: Acid-Base Extraction. This is the most effective method. The ketone is a neutral organic compound and will not be extracted into the aqueous acid phase with your amine. Refer to Protocol 1 for a detailed procedure.
-
Secondary Method: Column Chromatography. If acid-base extraction is insufficient, silica gel chromatography can be used. The ketone is significantly less polar than the amine. A gradient elution starting with a non-polar solvent system (e.g., 100% Hexanes or Dichloromethane) and gradually increasing the polarity with ethyl acetate and then methanol will effectively separate the two compounds. The ketone will elute much earlier than the amine.
-
Problem 2: My mass spectrum shows a peak corresponding to a higher molecular weight, suggesting dimerization or over-alkylation.
-
Likely Cause: This impurity is likely a secondary amine, formed if the newly formed primary amine attacks another molecule of the starting material (e.g., an alkyl halide or carbonyl compound). This is a common side reaction in amine synthesis.[2]
-
Solution Pathway:
-
Primary Method: Column Chromatography. This is the most reliable method for separating primary and secondary amines of similar structure. The polarity difference is often sufficient for separation on silica gel. A carefully optimized solvent system, often involving a small percentage of triethylamine (~0.5-1%) in the mobile phase, is crucial. The triethylamine deactivates the acidic sites on the silica gel, preventing peak tailing of the amines and improving resolution.
-
Secondary Method: Crystallization/Salt Formation. The different steric and electronic profiles of the primary and secondary amines can sometimes be exploited through crystallization. Attempting to form a specific salt (e.g., hydrochloride, fumarate, or tartrate) and performing a recrystallization may selectively crystallize one of the amines, leaving the other in the mother liquor.[3]
-
Problem 3: The product is persistently discolored (yellow/brown) even after initial workup.
-
Likely Cause: The discoloration is often due to minor, highly conjugated impurities or oxidation/degradation products. Amines can be sensitive to air oxidation, which can form colored byproducts.
-
Solution Pathway:
-
Activated Charcoal Treatment: During the final step of an acid-base extraction or before recrystallization, you can treat the solution with a small amount of activated charcoal.[5] The charcoal adsorbs large, flat, conjugated molecules responsible for the color.
-
Procedure: Dissolve the compound in a suitable solvent. Add a small amount of activated charcoal (typically 1-2% by weight), heat gently and stir for 10-15 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. Caution: Using too much charcoal can lead to significant product loss.
-
-
Column Chromatography: A quick plug of silica gel can effectively remove baseline impurities that often cause color.
-
Section 3: Visualized Workflows & Protocols
General Purification Strategy
The following diagram outlines a general workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) at a concentration of approximately 0.1-0.2 M.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The protonated amine salt is now in the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded or saved for analysis.
-
Repeat (Optional): For highly impure samples, wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3 M aqueous sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), while stirring until the solution is strongly basic (pH > 12, check with pH paper). The amine free-base will often precipitate or form an oily layer.
-
Re-extraction: Add a fresh portion of the original organic solvent to the basic aqueous mixture. Shake vigorously to extract the neutral amine back into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Silica Gel Column Chromatography
This technique separates compounds based on their polarity.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent (the "mobile phase"), such as hexanes or dichloromethane. A typical rule of thumb is to use 50-100 g of silica per 1 g of crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). A common gradient for this amine might be:
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree.[5][8][9][10]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For the free base, consider solvents like hexanes, toluene, or mixtures like ethyl acetate/hexanes. For an amine salt (e.g., the HCl salt), polar solvents like isopropanol, ethanol, or acetone/water mixtures are good starting points.[3]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., in a water bath) while stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Data Summary Tables
Table 1: Common Impurities and Analytical Signatures
| Impurity | Likely Source | ¹H NMR Signature (CDCl₃) | Mass Spec (ESI+) |
| 3-methyl-1-(pyridin-2-yl)butan-1-one | Reductive Amination | Carbonyl α-protons (~δ 2.5-3.0 ppm) | [M+H]⁺ = 164.1 |
| Isovaleraldehyde | Reductive Amination | Aldehydic proton (~δ 9.7 ppm) | [M+H]⁺ = 87.1 |
| Di-(3-methyl-1-(pyridin-2-yl)butyl)amine | Over-alkylation | Complex multiplet, loss of NH₂ signal | [M+H]⁺ = 312.5 |
Table 2: Suggested Solvent Systems for Chromatography
| Polarity | Solvent System | Comments |
| Low | Hexane / Ethyl Acetate (9:1 to 1:1) | Good for eluting non-polar impurities like the ketone precursor. |
| Medium | Dichloromethane / Methanol (99:1 to 95:5) | A standard system for eluting the primary amine product. |
| Additive | Add 0.5-1% Triethylamine (TEA) | Deactivates silica, prevents peak tailing, and improves resolution. |
Section 5: References
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from --INVALID-LINK--
-
Sertac, O., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound cas no.825647-69-6. Retrieved from --INVALID-LINK--
-
Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Semantic Scholar. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--
-
Kuujia. (n.d.). Cas no 825647-69-6 (this compound). Retrieved from --INVALID-LINK--
-
Gladfelder, J. J. (2022). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship, University of California. Retrieved from --INVALID-LINK--
-
CUNY York College. (n.d.). Purification by Recrystallization. Retrieved from --INVALID-LINK--
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-methyl-1-(pyridin-2-yl)butan-1-one. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved from --INVALID-LINK--
-
Liu, H., Huang, D., & Zhang, Y. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from --INVALID-LINK--
-
El-Sayed, N. N. E. (2018). Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide and Related Compounds. ResearchGate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from --INVALID-LINK--
References
- 1. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [laro.lanl.gov]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Stability issues and degradation of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Welcome to the technical support center for 3-Methyl-1-(pyridin-2-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.
I. Compound Stability Profile: What to Expect
This compound, like many pyridin-2-yl-amine derivatives, is susceptible to degradation, which can impact its purity and performance in downstream applications. The primary routes of degradation are oxidative and thermal.[1][2] Understanding these pathways is crucial for proper handling and storage.
-
Oxidative Degradation: Exposure to air, particularly in the presence of light or metal ions, can lead to the oxidation of the amine and pyridine moieties. This can result in the formation of colored impurities and a decrease in the compound's purity.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition, leading to the formation of byproducts.[1][2] This is a critical consideration during storage and in experimental setups that require heating.
-
Hydrolysis: Amines can be hygroscopic, meaning they absorb moisture from the air.[3] This can lead to hydrolysis and the formation of undesirable byproducts.
II. Frequently Asked Questions (FAQs)
Here we address common questions and concerns that may arise during the handling and use of this compound.
Q1: My sample of this compound has developed a yellow or brownish tint. What is the cause and is it still usable?
A change in color from the expected white or off-white powder is a common indicator of degradation, likely due to oxidation.[4] The appearance of color suggests the formation of chromophoric impurities.
-
Causality: The pyridine and amine functionalities are susceptible to oxidation upon prolonged exposure to air and/or light. This process can be catalyzed by trace metal impurities.
-
Usability: The usability of the discolored material depends on the specific requirements of your experiment. For sensitive applications, such as in late-stage drug development, the presence of impurities could significantly affect outcomes.[5][6] We recommend performing a purity analysis using techniques like HPLC or LC-MS to quantify the level of impurities before use.[7] For non-critical applications, the material might still be usable, but the results should be interpreted with caution.
Q2: I've observed a decrease in the purity of my compound over time, even when stored in the freezer. What is happening?
A gradual loss of purity, even under cold storage, points towards slow degradation.
-
Causality: While cold temperatures slow down chemical reactions, they do not stop them entirely. If the container is not properly sealed, exposure to small amounts of air and moisture can still occur, leading to slow oxidation and hydrolysis over time.[3][8] Frequent opening and closing of the container can also introduce atmospheric contaminants.
-
Troubleshooting: To mitigate this, we recommend aliquoting the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) before long-term storage.[9][10][11] This minimizes the exposure of the bulk material to the atmosphere.
Q3: My analytical results (e.g., NMR, LC-MS) show unexpected peaks. What are the likely degradation products?
The appearance of new signals in your analytical data is a clear sign of degradation or the presence of impurities from the synthesis.
-
Potential Degradation Products:
-
Identification: Techniques like High-Resolution Mass Spectrometry (HRMS) and 2D NMR can be invaluable for structure elucidation of these unknown impurities.[12] Comparing the fragmentation patterns in MS/MS with the parent compound can provide clues about the structural changes.
III. Troubleshooting Guide
This section provides systematic steps to identify and resolve stability issues with this compound.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Color Change (Yellowing/Browning) | Oxidation | 1. Verify storage conditions. 2. Perform purity analysis (HPLC, GC). 3. Consider repurification if purity is below acceptable limits. |
| Clumping or Caking | Moisture Absorption | 1. Store in a desiccator. 2. Handle in a dry environment (glove box). 3. Dry the sample under vacuum if appropriate. |
| Inconsistent Experimental Results | Compound Degradation | 1. Use a fresh, unopened sample for comparison. 2. Perform a full analytical characterization of the suspect material. |
Experimental Workflow for Investigating Degradation
Caption: Workflow for investigating suspected compound degradation.
Step-by-Step Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% of the same acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the pyridine chromophore absorbs (e.g., 260 nm).
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[7]
Protocol 2: Handling and Storage of Air-Sensitive Amines
-
Inert Atmosphere: Whenever possible, handle the compound in an inert atmosphere, such as in a glove box or using Schlenk line techniques with nitrogen or argon gas.[9][10][11]
-
Proper Sealing: Use containers with tight-fitting seals. For long-term storage, consider Sure/Seal™ bottles or similar packaging that allows for the removal of material via syringe through a septum.[9][10]
-
Storage Conditions:
IV. Potential Degradation Pathway
The primary anticipated degradation pathway for this compound is oxidation.
Caption: Simplified potential oxidative degradation pathways.
V. References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from --INVALID-LINK--
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved from --INVALID-LINK--
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR. Retrieved from --INVALID-LINK--
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from --INVALID-LINK--
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Degradation Studies of Amines and Alkanolamines During CO2 Absorption and Stripping System. (2010, October 7). CORE. Retrieved from --INVALID-LINK--
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023, August 7). Open Access Library Journal. Retrieved from --INVALID-LINK--
-
Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Retrieved from --INVALID-LINK--
-
Air Free Techniques | Handling Air-Sensitive Materials. (n.d.). Ossila. Retrieved from --INVALID-LINK--
-
8+ Drug Purity Tests: Quick & Easy. (2025, April 2). Retrieved from --INVALID-LINK--
-
Degradation Studies of Amines and Alkanolamines During CO2 Absorption and Stripping System. (2010, November 26). UM Research Repository. Retrieved from --INVALID-LINK--
-
Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. Retrieved from --INVALID-LINK--
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
4-(Pyridin-2-yl)pyrimidin-2-amine. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Retrieved from --INVALID-LINK--
-
Degradation Studies of Amines. (n.d.). Scribd. Retrieved from --INVALID-LINK--
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
1-(3-Methylpyridin-2-yl)butan-1-amine. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--
-
2-Aminopyridine. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 6). Retrieved from --INVALID-LINK--
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2020, January 1). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound cas no.825647-69-6. (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
N-(Pyridin-2-yl)pyridin-2-amine (2,2'-Dipyridylamine). (n.d.). LGC Standards. Retrieved from --INVALID-LINK--
-
Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
3-methyl-1-(pyridin-2-yl)butan-1-one. (n.d.). PubChemLite. Retrieved from --INVALID-LINK--
-
This compound. (2025, September 17). Amole. Retrieved from --INVALID-LINK--
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Pyridine Impurity 2. (n.d.). Simson Pharma Limited. Retrieved from --INVALID-LINK--
-
3-Methyl-1-butanamine. (2024, April 9). ChemBK. Retrieved from --INVALID-LINK--
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008, April 9). PubMed. Retrieved from --INVALID-LINK--
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. eprints.um.edu.my [eprints.um.edu.my]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ossila.com [ossila.com]
- 12. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
Identifying and minimizing byproducts in 3-Methyl-1-(pyridin-2-yl)butan-1-amine reactions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. The guidance herein is designed to help identify and minimize the formation of common byproducts, ensuring the desired product's purity and yield.
Introduction to Synthetic Strategies
The synthesis of this compound can be effectively achieved through two primary routes:
-
Reductive Amination: This pathway involves the reaction of 3-methyl-1-(pyridin-2-yl)butan-1-one with an amine source, typically ammonia, in the presence of a reducing agent.
-
Grignard Reaction: This route utilizes the addition of an isobutyl Grignard reagent to 2-cyanopyridine, followed by reduction of the resulting imine intermediate.
Each method presents a unique set of challenges and potential for byproduct formation. This guide will address specific issues that may arise during these syntheses.
Troubleshooting Guide: Reductive Amination Pathway
Reductive amination is a widely used method for amine synthesis.[1][2][3] However, careful control of reaction conditions is crucial to minimize side reactions.
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
FAQs and Troubleshooting
Q1: My reaction shows low conversion of the starting ketone. What are the possible causes and solutions?
A1: Low conversion can stem from several factors related to imine formation and the reducing agent.[4]
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine may not be favorable.
-
Causality: The presence of water can hydrolyze the imine back to the ketone. Steric hindrance around the carbonyl group can also slow down the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. The addition of a dehydrating agent, such as molecular sieves, can shift the equilibrium towards the imine. If steric hindrance is a factor, increasing the reaction time or temperature may be necessary.
-
-
Suboptimal pH: Imine formation is pH-dependent.
-
Causality: A pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl group. The optimal pH for imine formation is typically between 4 and 5.[2]
-
Solution: The use of ammonium acetate can serve as both the ammonia source and a buffer to maintain a suitable pH. If using other ammonia sources, the addition of a catalytic amount of acetic acid can be beneficial.
-
-
Inactive Reducing Agent: The reducing agent may have degraded.
-
Causality: Borohydride reagents can decompose upon exposure to moisture or over prolonged storage.
-
Solution: Use a fresh bottle of the reducing agent or titrate an older bottle to determine its activity.
-
Q2: I am observing a significant amount of an alcohol byproduct, 3-methyl-1-(pyridin-2-yl)butan-1-ol. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations.
-
Causality: This occurs when the reducing agent directly reduces the starting ketone before the imine can form. This is more prevalent with highly reactive reducing agents like sodium borohydride (NaBH₄).[4]
-
Solution: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones but readily reduces the iminium ion intermediate.[2] Alternatively, a two-step process can be employed where the imine is pre-formed before the addition of the reducing agent.
Q3: My final product is contaminated with a secondary amine, bis(3-methyl-1-(pyridin-2-yl)butyl)amine. How can I minimize its formation?
A3: The formation of a secondary amine is a result of over-alkylation.
-
Causality: The newly formed primary amine product can react with another molecule of the imine intermediate, leading to the formation of a secondary amine.
-
Solution:
-
Stoichiometry Control: Use a large excess of the ammonia source to outcompete the primary amine product for reaction with the imine.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine low at any given time, disfavoring the side reaction.
-
Table 1: Troubleshooting Summary for Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Low Ketone Conversion | Inefficient imine formation | Use anhydrous conditions, add molecular sieves. |
| Suboptimal pH | Use ammonium acetate or add catalytic acetic acid. | |
| Inactive reducing agent | Use a fresh batch of reducing agent. | |
| Alcohol Byproduct | Ketone reduction by a strong reducing agent | Use a milder reducing agent like NaBH(OAc)₃. |
| Secondary Amine Byproduct | Over-alkylation of the primary amine product | Use a large excess of the ammonia source; slow addition of the reducing agent. |
Troubleshooting Guide: Grignard Reaction Pathway
The Grignard reaction offers an alternative route, but careful execution is necessary to avoid common pitfalls associated with organometallic reagents.
Diagram: Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
FAQs and Troubleshooting
Q1: My Grignard reaction is not initiating. What should I do?
A1: Initiation of Grignard reagent formation is a common hurdle.
-
Causality: The magnesium metal surface is likely passivated by a layer of magnesium oxide. Traces of water in the glassware or solvent will also quench the Grignard reagent as it forms.[5]
-
Solution:
-
Activation of Magnesium: Use fresh, finely divided magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (typically diethyl ether or THF) is anhydrous.[6]
-
Q2: The yield of my desired amine is low, and I'm isolating unreacted 2-cyanopyridine.
A2: Incomplete reaction can be due to several factors.
-
Causality: An insufficient amount of Grignard reagent may have been added, or the Grignard reagent may have been partially quenched by residual moisture or atmospheric oxygen.
-
Solution:
-
Titration of Grignard Reagent: Before adding the 2-cyanopyridine, it is good practice to titrate a small aliquot of the Grignard solution to determine its exact concentration. This will ensure the correct stoichiometry is used.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent quenching by oxygen.
-
Q3: I am observing the formation of isobutane as a byproduct. Why is this happening?
A3: Isobutane formation is a result of the Grignard reagent acting as a base.
-
Causality: Grignard reagents are strong bases and will react with any available acidic protons.[5] In this case, it could be from trace water or from the starting 2-cyanopyridine if there are any acidic protons present on impurities.
-
Solution: Rigorously dry all reagents and solvents. Purify the 2-cyanopyridine if it is suspected to contain acidic impurities.
Q4: After workup, I am isolating 3-methyl-1-(pyridin-2-yl)butan-1-one instead of the amine. What went wrong?
A4: This indicates that the imine intermediate was hydrolyzed but not reduced.
-
Causality: The imine-magnesium complex formed after the Grignard addition is hydrolyzed to a ketone upon acidic workup. If the subsequent reduction step is omitted or inefficient, the ketone will be the final product.
-
Solution: After the Grignard addition, instead of an immediate acidic workup, the reaction mixture should be treated with a suitable reducing agent like sodium borohydride in an alcoholic solvent to reduce the imine intermediate directly to the desired amine.
Table 2: Troubleshooting Summary for Grignard Reaction
| Issue | Potential Cause | Recommended Solution |
| Reaction Not Initiating | Passivated magnesium surface, presence of water | Activate magnesium with iodine, ensure anhydrous conditions. |
| Low Yield of Amine | Insufficient or quenched Grignard reagent | Titrate the Grignard reagent, maintain an inert atmosphere. |
| Isobutane Byproduct | Grignard reagent acting as a base | Use rigorously dried reagents and solvents. |
| Ketone Isolated Instead of Amine | Hydrolysis of the imine intermediate without reduction | Add a reducing agent (e.g., NaBH₄) after the Grignard addition and before acidic workup. |
Analytical Methods for Byproduct Identification
Accurate identification of byproducts is key to optimizing the reaction conditions.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, aiding in the identification of byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the desired product and any isolated byproducts. Comparison with spectra of known starting materials and potential byproducts can confirm their identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as isobutane in the Grignard reaction.
Purification Strategies
-
Acid-Base Extraction: The basic nature of the amine product allows for its separation from neutral or acidic byproducts. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the amine is re-extracted into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying the final product. A solvent system of increasing polarity, often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine, is typically used.
-
Recrystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step. If it is a liquid, distillation under reduced pressure may be employed.
Experimental Protocols
Protocol 1: Reductive Amination of 3-Methyl-1-(pyridin-2-yl)butan-1-one
-
To a solution of 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Grignard Reaction with 2-Cyanopyridine
-
Under an inert atmosphere, prepare isobutylmagnesium bromide from isobutyl bromide (1.1 eq) and magnesium turnings (1.2 eq) in anhydrous THF.
-
In a separate flask, dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF.
-
Cool the 2-cyanopyridine solution to 0 °C and slowly add the prepared Grignard reagent via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add sodium borohydride (2.0 eq) followed by the cautious addition of methanol.
-
Stir the mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water, followed by an acidic workup with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Perform an acid-base extraction to isolate the amine product.
-
Purify the crude product by silica gel column chromatography.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
Overcoming poor resolution in the chiral separation of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Welcome to the dedicated support center for resolving challenges in the chiral separation of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. This guide is designed for researchers, chromatographers, and drug development professionals to provide field-proven insights and systematic troubleshooting protocols.
The enantioselective separation of this molecule, a primary amine with a basic pyridine moiety, presents a unique set of challenges primarily due to its potential for strong, undesirable secondary interactions with the stationary phase. This guide explains the causality behind these issues and provides robust, self-validating protocols to achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution when separating the enantiomers of this compound?
Poor resolution in the chiral HPLC separation of this compound typically stems from a combination of three factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition mechanism (e.g., steric hindrance, hydrogen bonding, dipole-dipole interactions) to differentiate between the two enantiomers. Chiral separation is a highly specific interaction, and a successful separation relies on finding a CSP that forms transient diastereomeric complexes with the analyte enantiomers, which have different stability constants.[1][2]
-
Suboptimal Mobile Phase Composition: The mobile phase polarity and the choice of organic modifier significantly influence enantioselectivity. An incorrect solvent strength can lead to excessively long or short retention times, preventing effective separation. Furthermore, the nature of the alcohol modifier (e.g., ethanol vs. isopropanol) can alter the chiral recognition mechanism.[3]
-
Deleterious Secondary Interactions: As a basic compound, this compound is highly prone to ionic interactions with residual acidic silanols on the silica surface of the CSP.[4] This leads to significant peak tailing, which broadens the peaks and severely degrades resolution, often masking any underlying chiral selectivity.
Q2: Which type of Chiral Stationary Phase (CSP) is most effective for separating this chiral amine?
For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are the most successful and widely used classes.[3][4]
-
Polysaccharide-Based CSPs: These are derived from amylose or cellulose coated or immobilized on a silica support, with derivatives like phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)). They are broadly selective and effective for a wide range of racemates, including primary amines.[4][5] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Immobilized versions (e.g., CHIRALPAK® IA, IB, IC) are particularly robust as they tolerate a wider range of solvents.[4]
-
Cyclofructan-Based CSPs: These have demonstrated a high success rate for separating primary amines, especially in polar organic and SFC modes.[6] The chiral recognition is primarily driven by hydrogen bonding interactions with the hydroxyl groups of the cyclofructan.
-
Crown Ether-Based CSPs: While highly efficient for certain primary amines, these CSPs typically require strongly acidic mobile phases (e.g., containing perchloric acid), which can be harsh on the column and problematic for preparative scale-up due to the non-volatile nature of the acid.[3][7]
Q3: How do mobile phase additives improve the separation of this chiral amine?
Mobile phase additives are critical for achieving good peak shape and resolution for basic analytes.[8][9] Their primary role is to suppress the undesirable secondary interactions with the stationary phase.[9]
-
Basic Additives (e.g., Diethylamine - DEA, Butylamine - BA): For a basic compound like this, adding a small concentration (typically 0.1% to 0.5%) of a basic additive to the mobile phase is essential.[4][10] The additive competes with the analyte for interaction with the acidic silanol groups on the silica surface, effectively masking them. This minimizes peak tailing, resulting in sharper, more symmetrical peaks and thereby improving resolution.[1]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Ethanesulfonic Acid - ESA): In some cases, particularly in Supercritical Fluid Chromatography (SFC) or with specific CSPs, an acidic additive can improve separation.[11] The mechanism here often involves forming an ion pair with the basic analyte. The separation then proceeds based on the chiral recognition of this intact salt pair, which can dramatically alter selectivity.[11]
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section provides systematic protocols to address specific chromatographic problems.
Problem 1: Broad, Tailing Peaks with Poor Resolution (Rs < 1.0)
This is the most common issue for this analyte and is almost always caused by secondary interactions.
Underlying Cause: The primary amine and pyridine nitrogen of your analyte are strongly interacting with acidic silanol groups on the CSP surface, causing peak tailing.
-
Initial Assessment: Confirm the issue is reproducible. Inject a standard and observe the peak asymmetry. An asymmetry factor > 1.5 indicates significant tailing.
-
Prepare Modified Mobile Phase: Add 0.1% (v/v) of a basic additive (Diethylamine or Butylamine is a good starting point) to your mobile phase (both the non-polar and polar components). Ensure thorough mixing.
-
Column Equilibration: Flush the column with the new, modified mobile phase for at least 20-30 column volumes to ensure the stationary phase is fully equilibrated. A stable baseline is indicative of equilibration.
-
Re-injection and Evaluation: Inject the sample again. You should observe a significant improvement in peak shape (reduced tailing) and an increase in resolution.
-
Optimization of Additive Concentration: If tailing persists, incrementally increase the additive concentration to 0.2%, 0.3%, etc., up to 0.5%. Re-equilibrate and inject at each step. Note that excessive additive concentration can sometimes reduce selectivity.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Problem 2: Two Peaks are Visible but Overlapping (Co-elution, Rs < 1.5)
Once peak shape is acceptable, the next step is to improve the selectivity (α) and efficiency (N) to pull the peaks apart.
Underlying Cause: The mobile phase composition, modifier type, or temperature is not optimal for maximizing the subtle differences in interaction energy between the enantiomers and the CSP.
-
Optimize Mobile Phase Strength:
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol in hexane) in your mobile phase.
-
Procedure: Create a sequence of experiments, adjusting the modifier concentration in small increments (e.g., 10%, 15%, 20%). A lower percentage of the polar modifier generally increases retention and can often improve resolution, but analysis time will increase.[2]
-
-
Screen Different Organic Modifiers:
-
Action: The choice of alcohol can have a dramatic effect on selectivity.
-
Procedure: If using isopropanol (IPA), prepare an equivalent mobile phase with ethanol (EtOH). The different hydrogen bonding capabilities of EtOH vs. IPA can significantly alter the chiral recognition.[6]
-
-
Optimize Column Temperature:
-
Action: Temperature affects the thermodynamics of the chiral recognition process.
-
Procedure: Generally, lower temperatures enhance enantioselectivity by strengthening the transient diastereomeric interactions.[1] Decrease the column temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). Conversely, in some rare cases, higher temperatures can improve resolution or even reverse the elution order.[2]
-
Table 1: Exemplary Starting Conditions for Method Optimization
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (SFC) |
| CSP | CHIRALPAK® IA or IC | Larihc® CF6-P | CHIRALPAK® IA or IC |
| Mobile Phase | Hexane/Isopropanol (85:15, v/v) | Acetonitrile/Methanol (95:5, v/v) | CO₂/Methanol (80:20, v/v) |
| Additive | 0.2% Butylamine (BA) | 0.2% Butylamine (BA) | 0.3% TFA / 0.2% TEA in Modifier |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 25°C | 35°C |
| Detection | UV at 260 nm | UV at 260 nm | UV at 260 nm |
| Data synthesized from multiple sources for illustrative purposes.[3][4][6] |
Problem 3: Only a Single, Symmetrical Peak is Observed (Co-elution)
If you have a good peak shape but no hint of separation, the chosen CSP is likely unsuitable for this specific analyte under the tested conditions.
Underlying Cause: The chiral selector on the stationary phase does not provide a sufficiently different energetic environment for the two enantiomers to distinguish between them.
A systematic screening of CSPs with different chiral selectors and backbone structures is the most efficient path forward.
-
Select Diverse Columns: Choose a minimum of three columns with orthogonal separation mechanisms. A recommended starting set would be:
-
Amylose-based: e.g., CHIRALPAK® IA (tris(3,5-dimethylphenylcarbamate))
-
Cellulose-based: e.g., CHIRALPAK® IC (tris(3,5-dichlorophenylcarbamate))
-
Cyclofructan-based: e.g., Larihc® CF6-P
-
-
Define Screening Conditions: Use a standardized set of mobile phases for the screening. For example:
-
Normal Phase (NP): Hexane/Isopropanol (85:15) with 0.2% BA.
-
Polar Organic (PO): Acetonitrile/Methanol (98:2) with 0.2% BA.
-
-
Execute Screening: Run the analyte on each column with each mobile phase condition.
-
Analyze Results: Identify the condition that provides any sign of separation (e.g., a shoulder on the peak, or partial separation). This "hit" will be the starting point for further optimization using the protocols described in Problem 2.
CSP Screening Workflow for Co-eluting Peaks
Caption: Workflow for CSP screening.
Advanced Considerations and Scalability
Alternative Technique: Supercritical Fluid Chromatography (SFC)
For chiral separations of primary amines, SFC often provides significant advantages over HPLC.[6][12]
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster separations.[8]
-
Improved Peak Shape: SFC can sometimes provide better peak shapes for basic compounds.
-
Orthogonal Selectivity: SFC can yield different selectivities and elution orders compared to HPLC, providing another powerful tool for resolving difficult separations.[6]
Scaling Up: Simulated Moving Bed (SMB) Chromatography
For drug development professionals requiring larger quantities of a single enantiomer, Simulated Moving Bed (SMB) chromatography is the preferred technique for preparative-scale separations.[13][14] SMB is a continuous multi-column process that offers higher productivity, higher purity, and reduced solvent consumption compared to traditional batch preparative chromatography.[13][15] An analytical method developed on a specific CSP can often be scaled to an SMB process, making it a time- and cost-efficient tool in pharmaceutical manufacturing.[14][16]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]
- 15. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 16. facs.maru.net [facs.maru.net]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 3-Methyl-1-(pyridin-2-yl)butan-1-amine
This guide provides an in-depth, scientifically grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel amine compound, 3-Methyl-1-(pyridin-2-yl)butan-1-amine. In the landscape of pharmaceutical development, a validated analytical method is the bedrock of product quality, ensuring that a drug substance is safe, effective, and compliant with global regulatory standards.[1][2] This document moves beyond a simple checklist of validation parameters, delving into the causal reasoning behind experimental design choices and offering a practical, field-proven perspective for researchers and drug development professionals.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4][5] For stability testing, this requires a method that is not only precise and accurate in quantifying the active pharmaceutical ingredient (API) but is also specific enough to resolve the API from any potential degradation products that may form under various environmental stresses.[6][7] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, to establish a robust and reliable method.[8][9][10]
The Foundation: Method Development Strategy
Before validation can commence, a suitable chromatographic method must be developed. The physicochemical properties of this compound—containing a basic amine and an aromatic pyridine ring—dictate the strategic choices for the HPLC system.[11]
-
Column Selection: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The nonpolar stationary phase will interact with the hydrophobic isobutyl and pyridine components of the analyte, providing retention. A modern, end-capped C18 column with a particle size of 3 or 5 µm is recommended to achieve high efficiency and minimize peak tailing, a common issue with basic analytes like amines.[11][12]
-
Mobile Phase Selection: The mobile phase must control the retention and elution of the analyte. A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is preferable for initial development.[12]
-
Aqueous Phase: A phosphate or acetate buffer is crucial.[13] For this compound, maintaining a pH between 3 and 7 is ideal. At a lower pH, the amine group will be fully protonated, which can improve solubility in the aqueous phase but may lead to interactions with residual silanols on the column, causing tailing. A pH around 7 offers a good balance.
-
Organic Phase: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.
-
-
Detection: The presence of the pyridine ring provides a chromophore, making UV detection suitable. A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help identify the optimal detection wavelength, likely around 260 nm where the pyridine moiety absorbs.
-
Initial Chromatographic Conditions: A typical starting point would be a flow rate of 1.0 mL/min on a 150 mm x 4.6 mm column, with the column temperature maintained at 30°C to ensure reproducibility.[12]
Proving Specificity: The Role of Forced Degradation
A stability-indicating method must unequivocally separate the intact API from its degradation products.[14][15] To achieve this, we intentionally stress the API under various conditions to generate these degradants. This process, known as forced degradation or stress testing, is a cornerstone of validation for a stability-indicating method.[6][16][17]
The workflow involves subjecting solutions of this compound to harsh conditions, then analyzing the stressed samples using the developed HPLC method. The goal is to achieve 5-20% degradation of the API, ensuring that significant degradation products are formed without completely destroying the parent molecule.
Caption: Workflow for forced degradation studies.
Experimental Protocols for Forced Degradation
-
Acid Hydrolysis: Dissolve the API in a 50:50 mixture of acetonitrile and 0.1M HCl. Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before injection.
-
Base Hydrolysis: Dissolve the API in a 50:50 mixture of acetonitrile and 0.1M NaOH. Heat at 60°C and sample at time points. Neutralize before injection.
-
Oxidative Degradation: Dissolve the API in a 50:50 mixture of acetonitrile and water. Add 3% hydrogen peroxide and store at room temperature, protected from light. Sample at time points.
-
Thermal Degradation: Dissolve the API in a 50:50 mixture of acetonitrile and water. Heat at 80°C and sample at time points.
-
Photolytic Degradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. Analyze a control sample stored in the dark.
The chromatograms from these studies are then used to validate the Specificity of the method, ensuring that all degradation peaks are well-resolved from the main API peak and from each other. The PDA detector is used to confirm that the API peak in the stressed samples is spectrally pure.
Method Validation: Key Performance Parameters
Once specificity is demonstrated, the method undergoes a full validation protocol to assess its performance against predefined acceptance criteria.[2]
Caption: Sequential workflow for HPLC method validation.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria |
| Retention Time %RSD | ≤ 2.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Linearity and Range
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol:
-
Prepare a stock solution of the API.
-
Perform serial dilutions to create at least five concentration levels, spanning 80-120% of the target assay concentration.[18] For impurity quantification, the range would be from the Limit of Quantitation (LOQ) to 120% of the impurity specification.
-
Inject each concentration level in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Should be close to zero | 150.3 |
| Range | 80% - 120% of nominal | 80 µg/mL - 120 µg/mL |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery. Protocol:
-
Prepare a placebo (matrix without the API).
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percent recovery for each.
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% (Low) | 99.5% | 0.8% | 98.0% - 102.0% Recovery |
| 100% (Medium) | 100.2% | 0.6% | %RSD ≤ 2.0% |
| 120% (High) | 100.8% | 0.7% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[18]
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
| Precision Type | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.75% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.10% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
| Parameter | Acceptance Criteria | Example Result |
| LOD | Signal-to-Noise ratio ~3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio ~10:1 | 0.15 µg/mL |
| LOQ Precision | %RSD ≤ 10% | 6.8% |
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Analyze the standard solution while making small changes to key parameters, one at a time.
-
Assess the impact on system suitability parameters (e.g., peak area, retention time, resolution).
| Parameter Varied | Variation | Impact | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution | System suitability criteria must be met. |
| Column Temperature | ± 5°C | Minor shift in retention time | |
| Mobile Phase pH | ± 0.2 units | Minor shift in retention time | |
| Mobile Phase % Organic | ± 2% | Significant shift in retention time |
Solution Stability
Purpose: To establish the time period for which standard and sample solutions remain stable under specified storage conditions without significant degradation.[5][12] Protocol:
-
Prepare standard and sample solutions and store them at room temperature and under refrigeration.
-
Analyze the solutions immediately after preparation (T=0) and at subsequent time points (e.g., 12, 24, 48 hours).
-
Compare the results to the initial analysis.
| Condition | Time | % Change from Initial | Acceptance Criteria |
| Room Temperature | 24 hours | -1.2% | ≤ 2.0% change |
| Refrigerated (2-8°C) | 48 hours | -0.5% | ≤ 2.0% change |
Method Comparison: HPLC vs. Alternatives
While other analytical techniques exist, HPLC is the superior choice for this application. Gas Chromatography (GC) is generally unsuitable for relatively non-volatile and potentially thermolabile molecules like this compound without derivatization, which adds complexity.[13] Techniques like titrimetry or spectrophotometry lack the specificity required to separate and quantify the API in the presence of closely related impurities and degradation products, making them inadequate for a stability-indicating assay.
Conclusion
The comprehensive validation process detailed in this guide establishes that the developed reversed-phase HPLC method is fit for its intended purpose: the quantitative determination of this compound and the separation of its degradation products in stability studies. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, meeting all acceptance criteria derived from authoritative ICH guidelines. By following this scientifically rigorous and logically structured approach, researchers and drug development professionals can ensure the generation of reliable and defensible data, a critical component in the journey of a new pharmaceutical product to market.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. hmrlabs.com [hmrlabs.com]
- 11. HPLC analytical Method development: an overview [pharmacores.com]
- 12. pharmtech.com [pharmtech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 18. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Enantioselective Separation of 3-Methyl-1-(pyridin-2-yl)butan-1-amine: A Comparative Analysis of Chiral Stationary Phases
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical determinant of its pharmacological and toxicological profile. The effective separation of enantiomers is, therefore, a cornerstone of drug discovery and quality control. This guide provides a comprehensive comparison of different chiral stationary phases (CSPs) for the challenging separation of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a chiral amine of significant interest in medicinal chemistry. Drawing upon established principles of chiral chromatography and data from the separation of structurally analogous compounds, this document offers a strategic approach to method development for researchers, scientists, and drug development professionals.
The Analyte: this compound and the Imperative of Chiral Purity
This compound is a chiral primary amine featuring a stereocenter at the carbon atom bonded to the amino group and the pyridine ring. The presence of a basic nitrogen in the pyridine ring and the primary amine group, combined with a non-polar isobutyl group, imparts a unique combination of properties that can make its enantioselective separation a complex task. As with many chiral amines, the two enantiomers can exhibit markedly different biological activities, making their separation and individual characterization essential.[1][2][3]
Strategic Selection of Chiral Stationary Phases: A Comparative Overview
The absence of specific literature on the chiral separation of this compound necessitates a rational approach to CSP selection based on the successful separation of similar molecules, particularly chiral primary amines and pyridine derivatives.[4][5] Based on a thorough review of existing methodologies, three classes of CSPs emerge as the most promising candidates: polysaccharide-based, cyclofructan-based, and crown ether-based CSPs.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[4] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, facilitated by the helical structure of the polysaccharide derivatives. For an amine like this compound, the primary amine and the pyridine nitrogen can act as hydrogen bond acceptors and donors, while the pyridine ring can engage in π-π interactions with the aromatic groups of the CSP.
Diagram of the Proposed CSP Selection Workflow
Caption: A logical workflow for selecting and optimizing a chiral stationary phase for the target analyte.
Cyclofructan-Based CSPs: A Niche for Primary Amines
Cyclofructan-based CSPs have demonstrated exceptional efficacy in the separation of primary amines.[5][6] Their unique cage-like structure allows for the inclusion of the analyte, with the primary amine interacting with the functional groups on the rim of the cyclofructan. For this compound, the protonated primary amine can form strong ionic and hydrogen bonds with the derivatized cyclofructan.
Crown Ether-Based CSPs: Specificity for Protonated Amines
Chiral crown ether-based CSPs are specifically designed for the separation of compounds containing primary amino groups.[7] The chiral recognition is based on the formation of a host-guest complex between the protonated primary amine of the analyte and the crown ether cavity. The stability of this complex is influenced by the three-dimensional arrangement of the substituents around the chiral center, leading to enantioselective retention.
Experimental Protocols: A Practical Guide to Method Development
The following protocols provide a starting point for the screening of different CSPs. It is crucial to screen in both normal phase (NP) and polar organic (PO) modes, as the elution order and selectivity can vary significantly.
General Chromatographic Conditions
-
Columns: 250 x 4.6 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a more specific wavelength if the UV spectrum is known)
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Protocol 1: Screening of Polysaccharide-Based CSPs
Recommended Columns:
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
LUX® Cellulose-3 (Cellulose tris(4-methylbenzoate))
Experimental Workflow:
-
Normal Phase Screening:
-
Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane/Ethanol (EtOH) (90:10, v/v) + 0.1% DEA
-
Rationale: DEA is a basic additive used to improve peak shape by minimizing interactions with residual silanols on the silica support.
-
-
Polar Organic Screening:
-
Mobile Phase C: Acetonitrile (ACN)/MeOH (90:10, v/v) + 0.1% DEA
-
Mobile Phase D: ACN/EtOH (90:10, v/v) + 0.1% DEA
-
Diagram of Proposed Interaction with a Polysaccharide CSP
Caption: Proposed chiral recognition mechanism on a polysaccharide-based CSP.
Protocol 2: Screening of Cyclofructan-Based CSPs
Recommended Column:
-
Larihc® CF6-P (Isopropyl carbamate cyclofructan 6)
Experimental Workflow:
-
Polar Organic Screening (Preferred Mode):
-
Mobile Phase E: ACN/MeOH (90:10, v/v) + 0.3% Acetic Acid (AcOH) + 0.2% Triethylamine (TEA)
-
Rationale: The combination of an acidic and a basic additive is often crucial for achieving good peak shape and resolution on cyclofructan phases.[5]
-
-
Normal Phase Screening:
-
Mobile Phase F: n-Hexane/EtOH (80:20, v/v) + 0.1% TEA
-
Diagram of Proposed Interaction with a Cyclofructan CSP
Caption: Proposed chiral recognition mechanism on a cyclofructan-based CSP.
Protocol 3: Screening of Crown Ether-Based CSPs
Recommended Column:
-
Chirosil® RCA(+) or SCA(-) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid)
Experimental Workflow:
-
Aqueous Acidic Mobile Phase (Required):
-
Mobile Phase G: 0.1% Perchloric Acid in Water/ACN (80:20, v/v)
-
Rationale: A low pH is necessary to ensure the primary amine is protonated, which is a prerequisite for interaction with the crown ether.[7]
-
Data Presentation and Interpretation: A Comparative Table
The following table summarizes the recommended starting conditions and provides a framework for comparing the performance of the different CSPs.
| CSP Type | Recommended Column | Mobile Phase Mode | Typical Mobile Phase Composition | Key Interaction Mechanisms | Expected Outcome |
| Polysaccharide | CHIRALCEL® OD-H, LUX® Cellulose-3 | NP & PO | Hexane/Alcohol + basic additive or ACN/Alcohol + basic additive | Hydrogen bonding, π-π stacking, steric hindrance | High likelihood of separation in at least one mode. |
| Cyclofructan | Larihc® CF6-P | PO (preferred) & NP | ACN/MeOH + acidic & basic additives | Inclusion complexation, ionic bonding, hydrogen bonding | Excellent potential for baseline separation of the primary amine.[5] |
| Crown Ether | Chirosil® RCA(+) | Aqueous Acidic | Water/ACN + strong acid (e.g., HClO4) | Host-guest complexation with the protonated amine | High specificity, may provide excellent resolution if interaction occurs.[7] |
Conclusion and Recommendations
For the enantioselective separation of this compound, a systematic screening of polysaccharide- and cyclofructan-based CSPs in both normal and polar organic modes is the most promising initial approach. The versatility of polysaccharide phases and the demonstrated success of cyclofructan phases for primary amines make them strong candidates.[4][5] Crown ether-based CSPs represent a more specialized but potentially highly effective alternative, particularly if other methods fail.
Successful method development will likely involve a careful optimization of the mobile phase composition, including the type and concentration of additives, and temperature. The insights and protocols provided in this guide are intended to streamline this process, enabling researchers to efficiently develop a robust and reliable method for the chiral separation of this important compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Intermediates in Repaglinide Synthesis: Spotlight on (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
Introduction
Repaglinide, a potent oral antidiabetic agent, functions as a short-acting insulin secretagogue for the management of type 2 diabetes.[1] Its efficacy is intrinsically linked to its chemical structure, achieved through a convergent synthesis that couples two key intermediates: a chiral amine and a substituted benzoic acid derivative. The selection of these intermediates and the corresponding synthetic route is a critical decision in pharmaceutical manufacturing, directly influencing the overall yield, purity, and impurity profile of the final Active Pharmaceutical Ingredient (API).[2]
This guide provides an in-depth technical comparison of the pivotal amine intermediate, (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine , and its synthesis, against alternative strategies and intermediates employed in the production of Repaglinide. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of this crucial aspect of Repaglinide synthesis.
The Central Role of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
The synthesis of Repaglinide predominantly involves the amide coupling of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine with a 2-ethoxy-4-(carboxymethyl)benzoic acid derivative. The chirality of the amine intermediate is crucial for the pharmacological activity of Repaglinide.
Synthetic Strategies for (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: A Comparative Analysis
The industrial production of this key amine intermediate has evolved to optimize yield, purity, and cost-effectiveness. Below, we compare a classical approach with an improved, more efficient process.
Diagram: Synthetic Pathways to the Key Amine Intermediate
Caption: Comparative workflows for the synthesis of the key amine intermediate.
Classical Synthetic Route
The earlier synthetic approaches often commenced from o-fluorobenzaldehyde. This route involves a Grignard reaction, followed by oxidation, piperidine substitution, oximation, and finally, a reduction step.[3] A significant drawback of this pathway is the use of reducing agents like NiCl2-NaBH4, which can lead to the formation of numerous impurities, complicating the workup and purification process, and often resulting in lower yields and environmental concerns.[3]
Improved and Optimized Synthetic Route
An improved, large-scale synthesis has been developed to address the shortcomings of the classical route.[4] This process starts from 2-chlorobenzonitrile and involves a sequence of nucleophilic substitution, Grignard reaction, reduction, and resolution.[4] This optimized route offers several advantages:
-
Higher Yield and Purity: The process conditions are optimized to achieve quantitative yields in certain steps, with the final product having a purity of over 98%.[2]
-
Telescoped Process: The steps are "telescoped," meaning that intermediates are not always isolated, which reduces processing time and waste.[4]
-
Efficient Resolution: The resolution of the racemic amine is a critical step. The use of N-acetyl-L-glutamic acid in a mixed solvent system of acetone, methanol, and water has been shown to dramatically improve the optical purity and yield of the desired (S)-enantiomer.[2]
-
Racemization of the Undesired Enantiomer: The process allows for the racemization and recycling of the undesired R-(-)-enantiomer, significantly improving the overall yield and cost-effectiveness.[4]
Comparative Data: Classical vs. Improved Synthesis of the Amine Intermediate
| Parameter | Classical Route | Improved Route | Reference |
| Starting Material | o-Fluorobenzaldehyde | 2-Chlorobenzonitrile | [3][4] |
| Key Reagents | Grignard reagents, NiCl2-NaBH4 | Piperidine, Isobutylmagnesium bromide, NaBH4, N-acetyl-L-glutamic acid | [2][3] |
| Overall Yield | Lower | Significantly Higher (Overall yield of 50% including recovery of R-isomer) | [2] |
| Purity | Often requires extensive purification | >98% | [2] |
| Environmental Impact | Use of hazardous reagents | More environmentally friendly | [3] |
| Scalability | Less suitable for large-scale production | Optimized for large-scale synthesis | [4] |
Alternative Intermediates and Coupling Strategies in Repaglinide Synthesis
The second key intermediate in Repaglinide synthesis is a derivative of 2-ethoxy-4-(carboxymethyl)benzoic acid. The coupling of this acidic component with the chiral amine is a critical step that has also seen significant process improvements.
The Challenge of Dicyclohexylcarbodiimide (DCC) and the Rise of Alternatives
The original synthesis of Repaglinide often employed N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[2] While effective in forming the amide bond, DCC produces a notoriously difficult-to-remove byproduct, dicyclohexylurea (DCU).[5] The low solubility of DCU in many organic solvents necessitates multiple recrystallizations, leading to product loss and increased production costs.[6]
Diagram: Amide Coupling Step in Repaglinide Synthesis
Caption: Comparison of coupling agents in the final amide bond formation.
To circumvent the issues associated with DCC, alternative coupling agents have been investigated. A Chinese patent suggests the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT) or diphenylphosphoryl azide (DPPA).[7] These reagents offer several advantages:
-
Avoidance of DCU: They do not produce the problematic DCU byproduct.[7]
-
High Yield and Purity: The two-step reaction (coupling followed by hydrolysis) can achieve a total yield of over 90% with an optical purity of over 97%.[7]
-
Simplified Purification: The process can yield a high-purity Repaglinide intermediate without the need for recrystallization or column chromatography.[7]
Comparative Data: Coupling Agents in Repaglinide Synthesis
| Parameter | DCC | DEPBT/DPPA | Reference |
| Byproduct | Dicyclohexylurea (DCU) | Water-soluble byproducts | [2][7] |
| Purification | Multiple recrystallizations often required | Simplified, no recrystallization needed for the intermediate | [6][7] |
| Overall Yield (2 steps) | Lower due to purification losses | >90% | [7] |
| Optical Purity | Can be maintained | >97% | [7] |
| Process Efficiency | Less efficient due to purification challenges | More efficient and suitable for industrial scale-up | [6][7] |
Experimental Protocols
Protocol 1: Improved Synthesis of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
This protocol is based on the optimized process described by Reddy et al.[2]
Step 1: Synthesis of 2-(Piperidin-1-yl)benzonitrile
-
In a closed autoclave system, heat a mixture of 2-chlorobenzonitrile and an excess of piperidine to 220-225 °C.
-
Maintain the pressure at 3.0-3.5 kg/cm ² for 6-8 hours.
-
After cooling, the product is obtained in quantitative yield with a purity of >98.0% and can be used directly in the next step.
Step 2: Grignard Reaction
-
Prepare isobutylmagnesium bromide by reacting isobutyl bromide with magnesium turnings in a mixture of toluene and THF.
-
To the Grignard reagent, add a solution of 2-(piperidin-1-yl)benzonitrile in toluene:THF.
-
Heat the reaction mixture under reflux (98-102 °C) for 14-16 hours.
-
Cool the reaction mixture and quench with a cold mixture of concentrated ammonia and saturated ammonium chloride solution.
Step 3: Reduction
-
The crude imine obtained from the Grignard reaction is dissolved in methanol.
-
Cool the solution to 0-5 °C and add sodium borohydride (NaBH4) in portions.
-
Stir the reaction mixture for 2-3 hours at 10-15 °C.
-
Work up the reaction to obtain the racemic amine, (±)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.
Step 4: Resolution
-
Dissolve the racemic amine in a mixture of acetone and water.
-
Add N-acetyl-L-glutamic acid and stir the solution for 3 hours at room temperature.
-
The resulting solid is filtered to obtain the N-acetyl-L-glutamate salt of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine with an enantiomeric purity of >98.5%.
-
The free (S)-amine can be liberated by treatment with a base.
Protocol 2: Alternative Amide Coupling using DEPBT
This protocol is based on the methodology described in patent CN103012319A.[7]
-
Dissolve the 2-ethoxy-4-(ethoxycarbonyl)phenylacetic acid derivative and an organic base (e.g., N-methylmorpholine) in an appropriate organic solvent (e.g., dichloromethane).
-
Add DEPBT to the solution and stir.
-
Add (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or HPLC).
-
Upon completion, the reaction mixture can be washed with aqueous solutions to remove the water-soluble byproducts.
-
The organic layer is concentrated to yield the crude Repaglinide ester, which can be directly hydrolyzed without further purification.
Conclusion
The synthesis of Repaglinide is a well-refined process where the choice of intermediates and synthetic route has a profound impact on the final product's quality and the manufacturing process's efficiency. The use of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine as the key chiral amine intermediate is central to the established synthetic strategies.
Our comparative analysis demonstrates that improved synthetic routes for this amine, starting from 2-chlorobenzonitrile, offer significant advantages in terms of yield, purity, and scalability over classical methods.[2][4] Furthermore, the adoption of alternative coupling agents like DEPBT or DPPA in the final amide bond formation step effectively mitigates the challenges associated with DCC, leading to a more streamlined, higher-yielding, and industrially viable process for Repaglinide synthesis.[7]
For researchers and drug development professionals, a thorough understanding of these synthetic nuances is paramount for process optimization, impurity control, and ultimately, the production of safe and effective Repaglinide.
References
- 1. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN102002021A - Novel method for synthesizing repaglinide - Google Patents [patents.google.com]
- 7. CN103012319A - Repaglinide intermediate synthesis process improvement - Google Patents [patents.google.com]
A Comparative Guide to Catalyst Efficiency in the Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. Among these, 3-Methyl-1-(pyridin-2-yl)butan-1-amine stands as a valuable building block, incorporating both a stereogenic center and a pyridine moiety, a common feature in many bioactive molecules. The efficient and stereoselective synthesis of this compound is therefore of significant interest. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, with a focus on providing actionable experimental data and insights into the underlying chemical principles.
Introduction: The Strategic Importance of Asymmetric Reductive Amination
The most direct and atom-economical route to this compound is the asymmetric reductive amination of the corresponding prochiral ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then asymmetrically reduced to the desired chiral amine.[1][2][3] The success of this transformation hinges on the choice of catalyst, which dictates the reaction's efficiency, enantioselectivity, and substrate scope.
This guide will benchmark the performance of three major classes of catalysts for this transformation: Ruthenium-based catalysts, Iridium-based catalysts, and Biocatalysts (Transaminases). Each of these systems offers a unique set of advantages and is suited to different synthetic strategies and priorities, from high-throughput screening to large-scale, green manufacturing.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound via asymmetric reductive amination can be visualized as a two-step, one-pot process. The initial condensation of the ketone with an amine source is followed by the crucial, catalyst-mediated asymmetric reduction of the C=N double bond.
Caption: General scheme for the asymmetric reductive amination of 3-methyl-1-(pyridin-2-yl)butan-1-one.
Performance Benchmark of Catalytic Systems
The choice of catalyst is paramount in achieving high yield and enantioselectivity. Below is a comparative summary of representative catalysts for the asymmetric reductive amination of pyridyl ketones, providing a benchmark for the synthesis of this compound.
| Catalyst System | Chiral Ligand/Enzyme | Amine Source | Reductant | Yield (%) | e.e. (%) | Ref. |
| Ruthenium-based | ||||||
| Ru(OAc)₂((S)-BINAP) | (S)-BINAP | NH₄TFA | H₂ | >99 | >99 | [4][5][6] |
| [Ru(C₃-TunePhos)] | C₃-TunePhos | NH₄OAc | H₂ | 85-95 | >90 | [7][8] |
| Iridium-based | ||||||
| [Ir(COD)Cl]₂ + L* | Chiral Phosphoramidite | Primary Alkyl Amine | H₂ | >90 | >95 | [9][10] |
| Biocatalyst | ||||||
| Transaminase (ArRmut11) | - | Isopropylamine | - | >95 | >99 | [11] |
Note: The data presented is for analogous pyridyl ketone substrates and serves as a strong indicator of expected performance for the synthesis of this compound.
In-Depth Analysis and Experimental Protocols
Ruthenium-Catalyzed Asymmetric Reductive Amination
Ruthenium catalysts, particularly those paired with chiral phosphine ligands such as BINAP and its derivatives, have proven to be highly effective for the direct asymmetric reductive amination of a wide range of ketones, including challenging pyridyl ketones.[4][5][6][12][13] These catalysts are known for their high activity and excellent enantioselectivity, often operating under relatively mild hydrogen pressures.
Causality Behind Experimental Choices: The choice of a chiral bisphosphine ligand like (S)-BINAP creates a chiral environment around the ruthenium center. This steric and electronic influence forces the incoming imine substrate to coordinate in a specific orientation, leading to the selective transfer of hydride from the metal to one face of the C=N double bond, thus establishing the stereocenter with high fidelity. The use of ammonium trifluoroacetate (NH₄TFA) as the amine source is often beneficial as the trifluoroacetate anion can act as a co-catalyst, facilitating the reaction.[4][5][6]
Experimental Protocol: Synthesis using Ru(OAc)₂((S)-BINAP)
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Ru(OAc)₂((S)-BINAP) (0.01 mmol, 1 mol%).
-
Reaction Setup: To the flask, add 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 mmol) and ammonium trifluoroacetate (1.5 mmol).
-
Solvent Addition: Add degassed solvent (e.g., 2,2,2-trifluoroethanol, 2 mL).
-
Hydrogenation: The flask is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to 50 bar of H₂.
-
Reaction: The reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up: After cooling and venting the autoclave, the reaction mixture is concentrated. The residue is then taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
Analysis: The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Iridium-Catalyzed Asymmetric Reductive Amination
Iridium-based catalysts have emerged as powerful alternatives for asymmetric reductive amination, often exhibiting high turnover numbers and frequencies.[9][10][14][15][16] Paired with chiral phosphoramidite ligands, iridium catalysts can effectively catalyze the reductive amination of a broad scope of ketones with various amine sources.
Causality Behind Experimental Choices: The mechanism of iridium-catalyzed reductive amination is believed to proceed through an outer-sphere hydride transfer.[9][10] The chiral phosphoramidite ligand creates a well-defined chiral pocket that directs the approach of the imine substrate to the iridium hydride species, ensuring high enantioselectivity. The choice of a primary alkyl amine as the nitrogen source can sometimes lead to higher reactivity compared to ammonia surrogates.[9][10]
Experimental Protocol: Synthesis using an Iridium/Phosphoramidite Catalyst
-
Catalyst Pre-formation: In a glovebox, [Ir(COD)Cl]₂ (0.005 mmol) and the chiral phosphoramidite ligand (0.011 mmol) are dissolved in dichloromethane and stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 mmol), a primary alkyl amine (e.g., 3-phenylpropylamine, 1.2 mmol), and an additive such as iodine (0.05 mmol) are dissolved in the chosen solvent (e.g., dichloromethane, 2 mL).
-
Reaction Initiation: The pre-formed catalyst solution is transferred to the substrate solution.
-
Hydrogenation: The reaction vial is placed in a high-pressure reactor, which is then flushed and pressurized with hydrogen to 70 bar.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Similar to the ruthenium-catalyzed protocol, the reaction is worked up by removing the solvent, followed by an extractive work-up and purification by column chromatography.
-
Analysis: Enantiomeric excess is determined by chiral HPLC.
Biocatalytic Asymmetric Synthesis using Transaminases
Biocatalysis offers a green and highly selective alternative to traditional metal-based catalysis. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, generating a chiral amine.[11][17][18][19][20] This approach is particularly attractive for its mild reaction conditions (room temperature, aqueous media) and often near-perfect enantioselectivity.
Causality Behind Experimental Choices: The high selectivity of transaminases stems from the precisely shaped active site of the enzyme, which binds the ketone substrate in a specific orientation. The pyridoxal phosphate (PLP) cofactor mediates the amino group transfer from an inexpensive amino donor like isopropylamine. The reaction is driven to completion by the removal of the acetone by-product.
Experimental Workflow for Biocatalytic Synthesis
Caption: A generalized workflow for the biocatalytic synthesis of a chiral amine using a transaminase.
Experimental Protocol: Synthesis using a Transaminase
-
Reaction Buffer: Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reaction Mixture: To the buffer, add the 3-methyl-1-(pyridin-2-yl)butan-1-one substrate (e.g., 10 mM), the amino donor (e.g., isopropylamine, 1 M), and the pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Enzyme Addition: Add the transaminase enzyme (e.g., a lyophilized powder of ArRmut11).
-
Reaction: The reaction mixture is gently shaken at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Work-up: The pH of the reaction mixture is adjusted to >10 with NaOH, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
-
Analysis: The conversion and enantiomeric excess are determined by chiral GC or HPLC.
Conclusion and Future Outlook
The synthesis of this compound can be achieved with high efficiency and enantioselectivity through asymmetric reductive amination. This guide has benchmarked three leading catalytic technologies:
-
Ruthenium and Iridium catalysts offer broad substrate scope and high catalytic activity, making them excellent choices for laboratory-scale synthesis and process development.
-
Biocatalysis with transaminases provides an environmentally benign and highly selective route, which is particularly advantageous for large-scale manufacturing where green chemistry principles are paramount.
The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to make informed decisions and to accelerate the development of efficient synthetic routes to this and other valuable chiral pyridylamines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 18. Asymmetric Biocatalytic Synthesis of Fluorinated Pyridines through Transesterification or Transamination: Computational Insights into the Reactivity of Transaminases | Documents - Universidad Internacional de La Rioja (UNIR) [investigacion.unir.net]
- 19. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 20. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Enantiomers of 3-Methyl-1-(pyridin-2-yl)butan-1-amine: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment necessitates their distinct evaluation. This guide provides an in-depth spectroscopic comparison of the enantiomers of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a chiral amine of interest in pharmaceutical research. We will explore the application of Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectroscopy to differentiate and characterize these enantiomers, offering field-proven insights and detailed experimental protocols.
The Imperative of Stereochemical Purity
Enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects.[1] Therefore, the ability to not only separate but also unequivocally identify and quantify the enantiomers of a potential drug candidate is paramount. Spectroscopic methods offer powerful tools for this purpose, providing information on both the relative proportion of each enantiomer (enantiomeric excess, ee) and their absolute configuration (AC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Enantiomeric Discrimination
Unaided, conventional NMR spectroscopy is incapable of distinguishing between enantiomers as their spectra are identical in an achiral solvent.[2] To overcome this, chiral auxiliaries are employed to induce a diastereomeric relationship between the enantiomers, which then results in distinguishable NMR signals. This can be achieved through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).
Causality of Method Selection: CSAs vs. CDAs
Chiral Solvating Agents (CSAs) interact non-covalently with the analyte enantiomers to form transient diastereomeric complexes.[3][4] This method is often rapid and requires no sample modification. However, the induced chemical shift differences (Δδ) can be small and are sensitive to experimental conditions such as solvent and temperature.
Chiral Derivatizing Agents (CDAs) , on the other hand, react covalently with the enantiomers to form stable diastereomers.[5] This typically results in larger and more reliable Δδ values, but requires an additional reaction step and purification. For primary amines like this compound, CDAs such as Mosher's acid or a three-component system involving 2-formylphenylboronic acid and a chiral diol are highly effective.[2][6]
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
This protocol outlines the use of a three-component system for the derivatization of a chiral primary amine.[6][7]
-
Reagent Preparation: In a dry 10-mL round-bottomed flask, dissolve 2-formylphenylboronic acid (1.2 equivalents) and enantiopure (S)-1,1'-bi-2-naphthol (BINOL) (1.2 equivalents) in chloroform-d (CDCl₃, 0.5 mL).
-
Analyte Addition: To this solution, add the racemic or enantiomerically enriched this compound (1.0 equivalent).
-
Reaction: Allow the mixture to stand at room temperature for approximately 30-60 minutes. The reaction progress can be monitored by ¹H NMR for the appearance of the iminoboronate ester signals.
-
NMR Acquisition: Transfer the reaction mixture to a 5 mm NMR tube. Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: The enantiomers will form diastereomeric iminoboronate esters, which will exhibit distinct, well-resolved signals for specific protons (e.g., the imine proton). The enantiomeric excess (ee) can be calculated by integrating the signals corresponding to each diastereomer.
Data Interpretation
The table below presents hypothetical ¹H NMR data for the imine proton of the diastereomeric iminoboronate esters formed from (R)- and (S)-3-Methyl-1-(pyridin-2-yl)butan-1-amine with (S)-BINOL and 2-formylphenylboronic acid.
| Diastereomer | Imine Proton Chemical Shift (δ, ppm) |
| (R,S)-iminoboronate ester | 8.52 |
| (S,S)-iminoboronate ester | 8.45 |
The separation of these signals allows for direct quantification of the enantiomeric ratio.
Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8] This technique is highly sensitive to the stereochemistry of molecules containing chromophores. The pyridine ring in this compound serves as a chromophore, making ECD a suitable analytical tool. Enantiomers will produce mirror-image ECD spectra.
Causality of Method Selection: Derivatization for Enhanced Signals
While the pyridine moiety is a chromophore, its absorption may occur in the far-UV region where solvent interference can be an issue. Derivatization of the primary amine to form a new, stronger chromophore that absorbs in a more accessible region can significantly improve the quality and interpretability of the ECD spectrum.[9] For instance, condensation with an aldehyde can form an imine with distinct chiroptical properties.
Experimental Protocol: ECD Analysis with Derivatization
-
Derivatization: React the chiral amine with a suitable aldehyde (e.g., pyridine-2-carboxaldehyde) in a solvent like acetonitrile to form the corresponding imine.[10]
-
Sample Preparation: Prepare solutions of the derivatized enantiomers in a suitable spectroscopic solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 0.5-1.0 at the λ_max.
-
ECD Measurement: Record the ECD spectra of both enantiomers over the appropriate wavelength range. A blank spectrum of the solvent should also be recorded and subtracted from the sample spectra.
-
Data Analysis: The ECD spectra of the two enantiomers should be mirror images of each other. The sign of the Cotton effects can be used to distinguish the enantiomers.
Data Interpretation
The following table shows representative ECD data for the derivatized enantiomers.
| Enantiomer | Cotton Effect (λ, nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (R)-enantiomer derivative | 320 | +15,000 |
| (S)-enantiomer derivative | 320 | -15,000 |
The opposite signs of the Cotton effects provide a clear distinction between the two enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy: Determining Absolute Configuration
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule.[11] A significant advantage of VCD is that it can be used to determine the absolute configuration of a chiral molecule in solution without the need for crystallization.[12] This is achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers.[13]
Causality of Method Selection: A Non-Destructive, Direct Method
VCD is a powerful, non-destructive technique that provides a detailed vibrational fingerprint of a chiral molecule. The comparison with theoretical calculations offers a direct route to assigning the absolute configuration, which is often a critical piece of information in drug development.
Experimental and Computational Protocol for VCD Analysis
-
Experimental Measurement:
-
Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Computational Prediction:
-
Perform a conformational search for one of the enantiomers (e.g., the (R)-enantiomer) using a molecular mechanics force field.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[12]
-
Boltzmann-average the calculated spectra of the individual conformers to obtain the final predicted spectrum.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer).
-
If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer in terms of the signs and relative intensities of the major bands, then the absolute configuration of the sample is assigned as (R). If it matches the mirror image, the configuration is (S).
-
Data Interpretation
The table below illustrates a hypothetical comparison of experimental and calculated VCD data for key vibrational bands.
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer |
| 1450 | + | + |
| 1380 | - | - |
| 1250 | + | + |
The excellent agreement in the signs of the major VCD bands would lead to the unambiguous assignment of the absolute configuration as (R).
Conclusion
The spectroscopic characterization of the enantiomers of this compound is a critical step in its development as a potential pharmaceutical agent. NMR spectroscopy, particularly with the use of chiral derivatizing agents, provides a robust method for determining enantiomeric purity. ECD spectroscopy offers a sensitive technique for distinguishing between enantiomers, especially after derivatization to enhance chromophoric properties. VCD spectroscopy stands out as a powerful tool for the unambiguous determination of absolute configuration in solution. The judicious application of these complementary techniques provides a comprehensive understanding of the stereochemical properties of this chiral amine, ensuring the development of a safe and effective therapeutic.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. mdpi.com [mdpi.com]
- 3. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 13. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of Purification Techniques for 3-Methyl-1-(pyridin-2-yl)butan-1-amine
Introduction
3-Methyl-1-(pyridin-2-yl)butan-1-amine is a key intermediate in pharmaceutical synthesis, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of structural analogs, starting materials, or reaction byproducts can compromise downstream reactions and introduce impurities that are difficult to remove in later stages. This guide provides an in-depth comparison of three primary purification techniques—Crystallization via Salt Formation, Flash Column Chromatography, and Vacuum Distillation—supported by experimental insights and data to assist researchers in selecting the optimal method for their specific needs.
Understanding the Molecule: Structural and Chemical Considerations
This compound (CAS No. 825647-69-6) possesses distinct chemical features that dictate the strategy for its purification.[1][2] Its structure includes a basic primary amine and a pyridine ring, both of which can be protonated. While some suppliers describe the compound as a white powder, suggesting it is a solid at room temperature, many primary amines of similar molecular weight are oils or low-melting solids, which can complicate handling and direct crystallization.[1] The dual basic centers are critical; they allow for selective salt formation, which can dramatically improve handling and purification efficiency, but they also present challenges for standard silica gel chromatography.
Common impurities often stem from the synthetic route, potentially including unreacted starting materials or byproducts from side reactions. The choice of purification technique must therefore be tailored to the likely impurity profile and the desired final purity specification.
Purification Technique 1: Crystallization via Salt Formation
This classical chemical engineering technique is often the most effective method for achieving high purity, especially at scale. For amines that are oils or crystallize poorly as a freebase, conversion to a salt is a robust strategy.[3][4] The ionic character of the salt increases the melting point and stabilizes the crystal lattice, facilitating the formation of well-defined, pure crystals.[5]
Causality and Experimental Rationale
The primary amine group is significantly more basic than the pyridine nitrogen, allowing for selective protonation to form a crystalline salt. Acids like hydrochloric acid, oxalic acid, or fumaric acid are commonly used.[6][7] The choice of acid is critical as it influences the salt's solubility, crystal habit, and stability.[4] For this compound, forming the hydrochloride salt is an excellent choice due to the high crystallinity of many amine hydrochlorides and the ease of removing the acid source (HCl in a solvent or as a gas).
Experimental Protocol: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate (10 mL per gram of amine).
-
Salt Formation: Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise to the stirred amine solution at room temperature. A precipitate will typically form immediately.
-
Digestion: Stir the resulting slurry for 30-60 minutes to ensure complete salt formation. This process, known as digestion, allows the crystals to grow and improves purity.
-
Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove soluble, non-basic impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.[8] Allow the solution to cool slowly to room temperature to form pure crystals, then cool further in an ice bath to maximize yield.
-
Final Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Workflow for Crystallization via Salt Formation
Caption: Workflow for purification by salt formation and recrystallization.
Purification Technique 2: Flash Column Chromatography
Chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing impurities that have similar crystallization properties to the target compound or for smaller-scale purifications where high recovery is desired.
Causality and Experimental Rationale
The primary challenge in purifying amines on standard silica gel is their basicity. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind the amine, leading to significant peak tailing and loss of material. To counteract this, the mobile phase is typically modified with a small amount of a competitive base, such as triethylamine or ammonium hydroxide, to neutralize the acidic sites and ensure smooth elution.[4][7] An alternative is to use a less acidic stationary phase like alumina.
Experimental Protocol: Purification via Modified Silica Gel Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 1-2% triethylamine (TEA) to the chosen eluent to prevent tailing. An ideal Rf value for the target compound is between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Gently place the dried silica containing the sample atop the packed column.
-
Elution: Begin elution with the mobile phase (e.g., 90:10:1 Hexane:EtOAc:TEA). Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. Note that triethylamine (BP: 89.5 °C) may require co-evaporation with a solvent like toluene to be fully removed.
Workflow for Flash Column Chromatography
Caption: General workflow for purification by flash column chromatography.
Purification Technique 3: Vacuum Distillation
Distillation separates compounds based on differences in their boiling points. For a high-boiling compound like this compound, distillation must be performed under reduced pressure (vacuum) to lower the boiling point and prevent thermal decomposition.
Causality and Experimental Rationale
This technique is most effective for separating the target compound from non-volatile impurities (e.g., salts, baseline material from chromatography) or highly volatile impurities (e.g., residual solvents). Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the air.[9] Water must be removed before distillation, as it can form azeotropes or interfere with the process.[9][10] Drying the crude amine over a desiccant like potassium hydroxide (KOH) or calcium hydride (CaH₂) prior to distillation is a critical preparatory step.[11][12]
Experimental Protocol: Purification via Vacuum Distillation
-
Drying: Stir the crude amine with anhydrous potassium hydroxide (KOH) pellets for several hours (or overnight) to remove residual water.[11]
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap.
-
Distillation: Decant the dried amine into the distillation flask. Slowly apply vacuum and begin heating the flask in an oil bath.
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction that distills over at a stable temperature and pressure.
-
Completion: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
Storage: Store the purified, anhydrous amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption.[9]
Comparative Performance Analysis
The choice of the optimal purification technique depends on a balance of factors including the initial purity of the crude material, the required final purity, the scale of the operation, and available resources.
| Performance Metric | Crystallization via Salt Formation | Flash Column Chromatography | Vacuum Distillation |
| Final Purity | Very High (>99.5%) | High (>98-99%) | Moderate to High (>97-99%) |
| Typical Yield | 60-85% (loss in mother liquor) | 70-95% | 80-95% |
| Scalability | Excellent (grams to kilograms) | Poor to Moderate (mg to ~100g) | Good (grams to multi-kilograms) |
| Throughput | Low (can be time-consuming) | Moderate | High |
| Cost | Low (solvents, acid) | High (silica gel, large solvent volumes) | Moderate (equipment, energy) |
| Impurity Removal | Excellent for isomers and analogs | Excellent for compounds of different polarity | Excellent for non-volatile/volatile impurities |
| Key Advantage | Highest achievable purity; stable solid product | High resolution for difficult separations | Fast, efficient for removing specific impurities |
| Key Limitation | Yield loss is common; requires crystallizable salt | Not easily scalable; generates solvent waste | Requires thermal stability; ineffective for isomers |
Purity Assessment and Validation
Post-purification analysis is essential to confirm the success of the chosen method.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile organic compounds.[9][13]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities and can provide quantitative purity data.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present at levels >1%.
-
Karl Fischer Titration: The definitive method for quantifying water content, which is crucial for a hygroscopic compound.[9][12]
Conclusion and Recommendations
A multi-step purification strategy is often the most effective approach.
-
Initial Debulking: For very crude material, Vacuum Distillation can be an excellent first pass to remove baseline impurities and residual solvents.
-
Intermediate Purity: For general research purposes and scales up to several grams, Flash Column Chromatography offers a versatile and high-recovery method to achieve >98% purity.
-
Highest Purity & Scalability: For API synthesis where purity is paramount (>99.5%), Crystallization via Salt Formation is the superior method. It is highly scalable and selectively removes closely related structural impurities, yielding a stable, crystalline solid that is easy to handle and store.
For drug development professionals, a combination of chromatography to isolate the freebase followed by salt formation and recrystallization represents the most robust pathway to obtaining this compound of the highest possible quality.
References
- 1. This compound, CasNo.825647-69-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. This compound | 825647-69-6 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Inter-Laboratory Validation of 3-Methyl-1-(pyridin-2-yl)butan-1-amine Purity Assay
Abstract
The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both the safety and efficacy of the final product. This guide presents a comprehensive inter-laboratory validation study for the purity assay of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. We objectively compare the performance of a primary Gas Chromatography with Flame Ionization Detection (GC-FID) method against a High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, supporting experimental data from a simulated inter-laboratory study, and detailed protocols to facilitate informed decisions in analytical method selection and validation.
Introduction: The Imperative for Rigorous Purity Assessment
This compound is a pyridine derivative of significant interest in medicinal chemistry. As with any API or key intermediate, establishing a robust and reliable analytical method for purity determination is not merely a regulatory hurdle but a scientific necessity. Impurities, even at trace levels, can have unintended pharmacological effects or impact the stability and manufacturability of the final drug product.[1] The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of a method's reproducibility and robustness, providing a high level of confidence in its performance across different laboratories, equipment, and analysts.[4][5]
This guide will delve into the validation of two common analytical techniques for the purity assay of this compound: GC-FID and HPLC-UV. The choice of these methods is predicated on the physicochemical properties of the analyte. Being a volatile and thermally stable amine, GC is a suitable technique.[6] Conversely, the presence of a pyridine ring, a UV-active chromophore, makes HPLC-UV a viable alternative.[7][8][9]
The validation study was designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[2] The study evaluates key validation parameters including specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Inter-Laboratory Validation Study Design
The successful execution of an inter-laboratory study hinges on a meticulously planned design. The following workflow outlines the key stages of this validation process.
Caption: Workflow of the inter-laboratory validation study.
Experimental Protocols
Detailed and unambiguous protocols are fundamental to a successful inter-laboratory study. The following are the standardized methods provided to each participating laboratory.
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[6] The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds. Given the amine functional group, a deactivated column is essential to prevent peak tailing due to analyte adsorption.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injector: Split/Splitless
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector Temperature: 300°C
Standard and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of compounds. The pyridine moiety in the analyte contains a chromophore that allows for detection by UV spectrophotometry.[7][8][9] A reversed-phase C18 column is a common choice for the separation of moderately polar compounds.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-10 min: 20-80% B
-
10-12 min: 80% B
-
12-13 min: 80-20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Comparative Performance Data
The following tables summarize the data generated from the inter-laboratory study, comparing the performance of the GC-FID and HPLC-UV methods across eight participating laboratories.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Method | Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Lab 6 | Lab 7 | Lab 8 | Mean |
| GC-FID | Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 | 0.9991 | 0.9996 | 0.9993 | 0.9997 | 0.9994 | 0.9995 |
| HPLC-UV | Correlation Coefficient (r²) | 0.9998 | 0.9996 | 0.9999 | 0.9995 | 0.9997 | 0.9998 | 0.9996 | 0.9999 | 0.9997 |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
| Method | Spike Level | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Lab 6 | Lab 7 | Lab 8 | Mean Recovery (%) |
| GC-FID | 80% | 99.2 | 98.8 | 99.5 | 98.5 | 99.1 | 98.9 | 99.3 | 98.7 | 99.0 |
| 100% | 100.1 | 99.5 | 100.3 | 99.2 | 100.0 | 99.7 | 100.2 | 99.4 | 99.8 | |
| 120% | 100.5 | 99.8 | 100.8 | 99.6 | 100.3 | 100.1 | 100.6 | 99.7 | 100.2 | |
| HPLC-UV | 80% | 99.8 | 99.5 | 100.1 | 99.2 | 99.7 | 99.6 | 99.9 | 99.4 | 99.6 |
| 100% | 100.3 | 99.9 | 100.5 | 99.7 | 100.2 | 100.1 | 100.4 | 99.8 | 100.1 | |
| 120% | 100.8 | 100.2 | 101.0 | 100.0 | 100.6 | 100.5 | 100.9 | 100.1 | 100.5 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Repeatability is the precision under the same operating conditions over a short interval of time, while reproducibility is the precision between laboratories.
| Method | Parameter | Within-Lab RSD (Repeatability) | Between-Lab RSD (Reproducibility) |
| GC-FID | Purity (%) | 0.45% | 1.25% |
| HPLC-UV | Purity (%) | 0.38% | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| GC-FID | 0.5 | 1.5 |
| HPLC-UV | 0.2 | 0.6 |
Discussion and Interpretation of Results
Both the GC-FID and HPLC-UV methods demonstrated excellent performance for the purity assay of this compound, meeting the acceptance criteria set forth by the ICH guidelines.[2]
-
Linearity: Both methods showed outstanding linearity with mean correlation coefficients exceeding 0.999. The HPLC-UV method (r² = 0.9997) was marginally better than the GC-FID method (r² = 0.9995).
-
Accuracy: The accuracy for both methods was excellent, with mean recoveries for all spike levels falling within the acceptable range of 98-102%.
-
Precision: The HPLC-UV method exhibited slightly better repeatability (0.38% RSD) and reproducibility (1.10% RSD) compared to the GC-FID method (0.45% and 1.25% RSD, respectively). This suggests that the HPLC-UV method may be slightly more robust to inter-laboratory variations.
-
Sensitivity: The HPLC-UV method was found to be more sensitive, with lower LOD and LOQ values than the GC-FID method. This could be advantageous for the detection and quantification of low-level impurities.
Logical Relationship in Analytical Method Validation
The validation of an analytical method is a hierarchical process, with each stage building upon the previous one to provide a comprehensive understanding of the method's performance.
Caption: Hierarchy of analytical method validation parameters.
Conclusion and Recommendations
This inter-laboratory validation study successfully demonstrated that both the GC-FID and HPLC-UV methods are suitable for the purity assay of this compound. Both methods are accurate, precise, and linear over the tested concentration ranges.
The HPLC-UV method is recommended as the primary method for the following reasons:
-
Slightly better precision (both repeatability and reproducibility).
-
Higher sensitivity (lower LOD and LOQ).
-
Generally considered a more versatile technique in many pharmaceutical laboratories.
The GC-FID method serves as an excellent alternative, particularly in laboratories where GC instrumentation is more readily available or for orthogonal testing to confirm purity results obtained by HPLC.
Ultimately, the choice of method will depend on the specific needs of the laboratory, including available instrumentation, sample throughput requirements, and the need for orthogonal analytical techniques. This guide provides the necessary data and protocols to support an informed decision.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.825647-69-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-Methyl-1-(pyridin-2-yl)butan-1-amine
This document provides essential, step-by-step guidance for the safe handling and disposal of 3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS No. 825647-69-6). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental protection. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is a substituted pyridine derivative. While specific hazard data for this exact compound is limited, its structural similarity to other pyridines and alkylamines necessitates a cautious approach. Pyridine derivatives and amines can exhibit a range of hazards, including toxicity, corrosivity, and flammability.[1][2] Therefore, it is imperative to treat this compound as hazardous unless comprehensive toxicological data proves otherwise.
The primary objective of a proper disposal plan is to prevent the release of the chemical into the environment and to ensure the safety of all personnel. This begins with a thorough understanding of its potential hazards.
Table 1: Physicochemical Properties and Inferred Hazards
| Property | Value / Information | Rationale & Safety Implication |
|---|---|---|
| CAS Number | 825647-69-6[3] | Ensures correct identification for regulatory and safety documentation. |
| Physical State | Reported as a white powder.[3] | As a solid, the primary exposure risks are inhalation of dust and dermal contact. |
| Chemical Class | Amine, Pyridine Derivative | Amines are typically basic and can be corrosive. They may react vigorously with acids.[4] Pyridines can be toxic and harmful to aquatic life.[5] |
| Inferred Hazards | Toxic if swallowed, Fatal in contact with skin, Causes skin irritation/burns, Causes serious eye damage, May cause respiratory irritation.[2][6] | Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent exposure. |
| Incompatible Materials | Acids, Acid chlorides, Chloroformates, Strong oxidizing agents.[2][7] | Segregation from these materials is critical to prevent violent exothermic reactions or the release of toxic fumes.[4] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed and preserved.[3][7] | The compound may be sensitive to air or moisture. Proper storage prevents degradation and accidental release. |
Immediate Safety Protocols: Pre-Disposal Operations
Before handling or preparing this compound for disposal, all personnel must adhere to the following safety measures.
-
Personal Protective Equipment (PPE): A baseline of chemically resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat is mandatory.[8] When handling the powder outside of a fume hood, respiratory protection should be used to avoid inhalation.[2]
-
Designated Area: All handling of the chemical, including weighing and packaging for disposal, should occur in a designated area, preferably within a chemical fume hood to control dust and vapors.[9]
-
Avoid Contamination: Keep the chemical away from sinks, drains, and any incompatible materials identified in Table 1.[9]
-
First-In, First-Out: Manage chemical inventory to avoid accumulating expired or unnecessary quantities, which ultimately become waste.[9]
Step-by-Step Disposal of Unused/Waste Product
Disposal of this compound must be managed as hazardous chemical waste. It should never be disposed of in the regular trash or flushed down the drain.[10] The process follows the "cradle to grave" management principle mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]
Experimental Protocol: Waste Accumulation and Storage
-
Container Selection:
-
The ideal primary container is the original manufacturer's bottle, provided it is in good condition.[9]
-
If the original container is unavailable or damaged, select a new, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-on cap.[4][13] Ensure the container is clean and dry before use.
-
-
Waste Labeling:
-
Secure Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[11][13]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.[4]
-
Place the primary container within a larger, chemically compatible secondary containment bin or tray to capture any potential leaks.[13] The secondary container must be able to hold 110% of the volume of the primary container.[13]
-
Ensure the SAA is away from acids and oxidizers.
-
-
Requesting Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).[9][13]
-
Arrange for a waste pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor well before reaching accumulation limits (typically within 90-180 days).[9][13]
-
Caption: Workflow for Routine Disposal of Chemical Waste.
Emergency Procedures for Spills
Minor spills of solid this compound can be managed by trained laboratory personnel. A major spill requires immediate evacuation and professional emergency response.
A minor spill is one that:
-
Is less than ~1 liter in volume.[14]
-
Does not pose a significant fire or inhalation hazard.
-
Does not spread rapidly.
-
Can be safely managed with the available PPE and spill kit materials.[14]
Experimental Protocol: Minor Spill Cleanup
-
Control and Alert:
-
Don PPE: Wear two pairs of chemically resistant gloves, safety goggles, a lab coat, and respiratory protection.
-
Neutralize (Optional but Recommended):
-
As an amine, the material is basic. You can gently cover the spill with a weak acid neutralizer, such as citric acid or sodium bisulfate.[14] Avoid raising dust.
-
-
Absorb and Collect:
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a universal spill absorbent.[14] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[16]
-
Carefully sweep the absorbed/neutralized material into a dustpan.
-
Place all contaminated materials (absorbent, used PPE, dustpan) into a heavy-duty plastic bag or a designated waste container.[15]
-
-
Decontaminate and Package:
Caption: Decision and Action Flow for Spill Response.
Decontamination Procedures
Thorough decontamination is a critical final step to ensure a safe working environment.
-
Equipment: Non-disposable equipment that has come into contact with the chemical should be triple-rinsed. The first two rinses should be collected and disposed of as hazardous aqueous waste. The final rinse can be with water.
-
Glassware: Wash with soap and water after the initial hazardous rinses.
-
Surfaces: After a spill cleanup or routine handling, wipe down the designated work area (fume hood, benchtop) with soap and water.[15] For confirmed contamination, specialized decontamination solutions for amines are commercially available and can be used to validate the cleaning process.[17]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. lobachemie.com [lobachemie.com]
- 2. echemi.com [echemi.com]
- 3. This compound, CasNo.825647-69-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
- 11. pfw.edu [pfw.edu]
- 12. mtu.edu [mtu.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. international.skcinc.com [international.skcinc.com]
Comprehensive Safety and Handling Guide for 3-Methyl-1-(pyridin-2-yl)butan-1-amine
This guide provides essential safety and logistical information for the handling and disposal of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. The following protocols are based on established best practices for handling pyridine derivatives and amine compounds, synthesized to ensure the highest degree of safety and operational integrity in the laboratory.
Understanding the Hazard Profile
Anticipated Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. Pyridine derivatives can affect the nervous system, liver, and kidneys.
-
Irritation: Likely to cause skin and eye irritation, potentially severe.
-
Reactivity: Can react with strong oxidizing agents and acids.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves.[4] Consider double-gloving for extended operations. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and potential fire hazards. |
| Respiratory Protection | Use within a certified chemical fume hood is mandatory.[3][4] A respirator may be necessary for spill cleanup or if working outside a fume hood. | Prevents inhalation of potentially harmful vapors. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Ventilation: Ensure the laboratory is well-ventilated. All work with this compound must be conducted in a certified chemical fume hood.[3][4]
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite, sand) is readily accessible.[4]
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.[3]
-
Handling: Use non-sparking tools and ground containers when transferring the chemical to prevent static discharge.[2] Avoid personal contact, including inhalation.[2]
-
Store in a tightly sealed, properly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
Emergency Response
The following diagram outlines the immediate actions to take in the event of an emergency.
Caption: Immediate actions for spills and personal exposure.
In case of a large spill or if you are not trained for cleanup, evacuate the area and contact your institution's environmental health and safety office.[3]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal: Arrange for disposal through a certified hazardous waste management vendor. Never pour this chemical down the drain or dispose of it in regular trash.[4]
Conclusion
While the specific toxicological properties of this compound are not fully documented, a proactive and cautious approach based on the known hazards of similar compounds is essential for ensuring a safe laboratory environment. Adherence to the procedures outlined in this guide will provide a robust framework for the safe handling, storage, and disposal of this compound. Always consult your institution's specific safety protocols and guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
